Product packaging for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline(Cat. No.:CAS No. 1337882-05-9)

2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Cat. No.: B578228
CAS No.: 1337882-05-9
M. Wt: 228.076
InChI Key: KLMXUIXOFFGDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dichloro-4-(1H-imidazol-2-yl)aniline (CAS 1337882-05-9) is a high-value chemical scaffold of significant interest in modern medicinal chemistry and drug discovery. This compound features a unique hybrid structure that combines a dichloro-substituted aniline moiety with a 1H-imidazole ring, a privileged structure in biology . The imidazole ring is a fundamental heterocycle found in essential biomolecules like the amino acid histidine, and its presence in a compound allows for versatile hydrogen bonding and metal coordination . The 2,6-dichloroaniline scaffold is a critical intermediate known to enhance a compound's lipophilicity and metabolic stability, making it a valuable building block in the development of both pharmaceuticals and agrochemicals . This specific molecular architecture is highly relevant for researchers exploring novel heterocyclic compounds with halogenated aryl groups , a prominent trajectory in the search for new bioactive agents . The compound is offered with high purity and is intended for use in building complex molecules for biological screening and structure-activity relationship (SAR) studies. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2N3 B578228 2,6-dichloro-4-(1H-imidazol-2-yl)aniline CAS No. 1337882-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-(1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMXUIXOFFGDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=CC(=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical and Biological Properties of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and potential biological activities of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. While this specific molecule is not extensively documented in publicly accessible literature, this guide compiles its fundamental physicochemical data and extrapolates potential synthetic routes and biological functions based on structurally analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and related chemical entities.

Chemical Identity and Properties

This compound is a substituted aniline derivative characterized by a dichlorinated phenyl ring linked to an imidazole moiety. Its core structure suggests potential applications in medicinal chemistry, drawing from the rich pharmacological history of both imidazole and dichloroaniline scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2,6-dichloro-4-(1H-imidazol-2-yl)benzenamineN/A
CAS Number 1337882-05-9N/A
Molecular Formula C₉H₇Cl₂N₃N/A
Molecular Weight 228.08 g/mol N/A
Canonical SMILES C1=C(C=C(C(=C1Cl)N)Cl)C2=NC=CN2N/A
Physical State Solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Potential Synthesis Protocols

A potential starting material for this synthesis is 3,5-dichloro-4-nitro-phenylamine, which can be reduced to the corresponding diamine and subsequently cyclized to form the imidazole ring.

Representative Experimental Protocol (Hypothetical)

Step 1: Reduction of 2,6-dichloro-4-nitroaniline to 3,5-dichloro-1,2-phenylenediamine.

  • To a solution of 2,6-dichloro-4-nitroaniline (1 eq.) in ethanol, add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 eq.) and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dichloro-1,2-phenylenediamine.

Step 2: Synthesis of this compound.

  • Dissolve the crude 3,5-dichloro-1,2-phenylenediamine (1 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add glyoxal (or a glyoxal equivalent) (1.1 eq.) and a catalytic amount of a Lewis or Brønsted acid.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a base.

  • The resulting precipitate can be filtered, washed with water, and purified by recrystallization or column chromatography to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of 2-aryl-imidazoles, which is applicable to the target compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start_aniline 2,6-dichloro-4-nitroaniline reduction Reduction (e.g., SnCl2, HCl) start_aniline->reduction start_aldehyde Glyoxal condensation Condensation & Cyclization (e.g., Acetic Acid, Reflux) start_aldehyde->condensation reduction->condensation Intermediate: 3,5-dichloro-1,2-phenylenediamine product This compound condensation->product

Fig. 1: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological effects of this compound are not currently published. However, the structural motifs present in the molecule, namely the imidazole ring and the dichloroaniline group, are found in numerous compounds with significant biological activities.

  • Imidazole Derivatives : This class of compounds is known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

  • Anilino-scaffolds : Substituted anilines are core components of many kinase inhibitors used in oncology. For instance, compounds with anilinopyrimidine and anilinoquinazoline cores are known to target protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BCR-Abl.

Given these precedents, it is plausible that this compound could function as a kinase inhibitor. Many small molecule kinase inhibitors bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

The diagram below illustrates a generalized signaling pathway that is often targeted by anilino-based kinase inhibitors in cancer cells.

G Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP Receptor->ADP P P Receptor->P Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Compound 2,6-dichloro-4- (1H-imidazol-2-yl)aniline Compound->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response

Fig. 2: Plausible mechanism of action via kinase inhibition.

Future Directions

The information presented in this guide suggests that this compound is a compound of interest for further investigation. Key areas for future research include:

  • Development of a robust and scalable synthetic protocol.

  • In vitro screening against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential.

  • Kinase inhibition assays to identify specific protein kinase targets.

  • In silico modeling to predict binding modes and guide the design of more potent analogs.

Conclusion

This compound represents an under-explored chemical entity with significant potential for applications in drug discovery. This technical guide provides a starting point for researchers by summarizing its known properties and outlining plausible avenues for its synthesis and biological evaluation based on the activities of structurally related compounds. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this promising molecule.

An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, a molecule of interest for further research and development. Due to the absence of a directly published synthesis for this specific compound, this guide details a rational, multi-step approach based on established and reliable organic chemistry transformations. The synthesis is divided into two primary stages: the preparation of the key intermediate, 4-amino-3,5-dichlorobenzaldehyde, and the subsequent construction of the imidazole ring to yield the final product.

I. Synthesis of the Key Intermediate: 4-amino-3,5-dichlorobenzaldehyde

The synthesis of the crucial aldehyde intermediate can be achieved through a two-step process starting from commercially available 2,6-dichloroaniline. This involves the protection of the aniline's amino group via acetylation, followed by a Vilsmeier-Haack formylation reaction to introduce the aldehyde group at the para position. The final step in this stage is the deprotection of the amino group.

Step 1: N-acetylation of 2,6-dichloroaniline

To begin, the amino group of 2,6-dichloroaniline is protected as an acetamide to prevent side reactions in the subsequent formylation step.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroaniline (1.0 eq.) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.

  • The precipitated N-(2,6-dichlorophenyl)acetamide is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. The product can be further purified by recrystallization from ethanol if necessary.

Reactant Molar Mass ( g/mol ) Equivalents
2,6-dichloroaniline162.021.0
Acetic Anhydride102.091.1
Glacial Acetic Acid-Solvent
Step 2: Vilsmeier-Haack Formylation of N-(2,6-dichlorophenyl)acetamide

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (excess, serves as reagent and solvent) and cool it in an ice bath to 0-5 °C.

  • Add phosphorus oxychloride (POCl₃) (approx. 3-4 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, add N-(2,6-dichlorophenyl)acetamide (1.0 eq.) portion-wise to the reaction mixture, maintaining the temperature below 20 °C.

  • Once the addition is complete, heat the reaction mixture to 60-80 °C for several hours (monitoring by TLC is recommended).

  • Cool the mixture and pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • The crude 4-acetamido-3,5-dichlorobenzaldehyde will precipitate and can be collected by filtration, washed with water, and dried.

Reactant Molar Mass ( g/mol ) Equivalents
N-(2,6-dichlorophenyl)acetamide204.041.0
Phosphorus Oxychloride (POCl₃)153.33~3-4
N,N-dimethylformamide (DMF)73.09Reagent/Solvent
Step 3: Hydrolysis of 4-acetamido-3,5-dichlorobenzaldehyde

The final step in the preparation of the key intermediate is the deprotection of the amino group by hydrolysis of the acetamide.

Experimental Protocol:

  • Suspend the crude 4-acetamido-3,5-dichlorobenzaldehyde in a mixture of ethanol and aqueous hydrochloric acid (e.g., 10% HCl).

  • Heat the mixture to reflux for 2-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize it with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

  • Collect the solid 4-amino-3,5-dichlorobenzaldehyde by vacuum filtration, wash it thoroughly with water, and dry it. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Reactant Molar Mass ( g/mol )
4-acetamido-3,5-dichlorobenzaldehyde232.05
Hydrochloric Acid (aq.)-
Ethanol-

II. Synthesis of this compound

The final stage of the synthesis involves the construction of the imidazole ring onto the prepared 4-amino-3,5-dichlorobenzaldehyde using the Debus-Radziszewski imidazole synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia.

Debus-Radziszewski Imidazole Synthesis

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 4-amino-3,5-dichlorobenzaldehyde (1.0 eq.) in a solvent such as methanol or ethanol.

  • To this solution, add an aqueous solution of glyoxal (40% in water, ~1.1 eq.).

  • Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide (excess), to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress should be monitored by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The residue can be triturated with water to remove inorganic salts.

  • The solid product, this compound, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).

Reactant Molar Mass ( g/mol ) Equivalents
4-amino-3,5-dichlorobenzaldehyde190.031.0
Glyoxal (40% in water)58.04~1.1
Ammonium Hydroxide (conc.)-Excess

III. Visualization of the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-amino-3,5-dichlorobenzaldehyde cluster_stage2 Stage 2: Imidazole Ring Formation A 2,6-dichloroaniline B N-(2,6-dichlorophenyl)acetamide A->B  Acetylation   (Acetic Anhydride, Acetic Acid) C 4-acetamido-3,5-dichlorobenzaldehyde B->C  Vilsmeier-Haack Formylation   (POCl3, DMF) D 4-amino-3,5-dichlorobenzaldehyde C->D  Hydrolysis   (HCl, Ethanol) E This compound D->E  Debus-Radziszewski Reaction   (Glyoxal, NH4OH)

Mechanism of Action of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the mechanism of action, molecular targets, or signaling pathways associated with 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. While the chemical structure suggests potential biological activity, as of the current date, there are no published studies detailing its specific pharmacological effects.

This document aims to provide a framework for the type of in-depth analysis that would be conducted if such data were available, based on the user's request for a technical guide for researchers, scientists, and drug development professionals. The methodologies and data presentation formats outlined below are standard in preclinical drug discovery and mechanism of action studies.

Hypothetical Target and Pathway Identification

Research into a novel compound like this compound would typically begin with broad screening to identify its biological targets. This could involve:

  • High-Throughput Screening (HTS): Testing the compound against a large panel of known biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors, ion channels).

  • Phenotypic Screening: Observing the effect of the compound on cell behavior (e.g., proliferation, apoptosis, differentiation) to infer potential pathways.

  • Computational Modeling and Docking: Using the compound's structure to predict its binding affinity to the three-dimensional structures of known proteins.

Once a primary target or pathway is identified, more focused experiments are conducted to elucidate the precise mechanism of action.

Quantitative Data Summary

Should experimental data become available, it would be summarized in a structured format for clarity and comparison. This would include key metrics such as:

ParameterValueTarget/AssayCell Line/SystemReference
IC₅₀ Data not availablee.g., Kinase Xe.g., HEK293(Future Publication)
EC₅₀ Data not availablee.g., Reporter Gene Assaye.g., HeLa(Future Publication)
Kᵢ Data not availablee.g., Receptor Y Bindinge.g., Membrane Prep(Future Publication)
Kd Data not availablee.g., Isothermal Titration Calorimetrye.g., Purified Protein(Future Publication)

Table 1: Hypothetical Quantitative Data for this compound. This table illustrates how key quantitative metrics for biological activity would be presented. IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), Kᵢ (inhibition constant), and Kd (dissociation constant) are fundamental parameters in pharmacology.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A typical experimental protocol to determine the effect of the compound on a hypothetical target, for instance, a protein kinase, is described below.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Kinase X)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

  • The kinase enzyme and its specific substrate are mixed in the assay buffer.

  • The compound dilutions are added to the wells of a 384-well plate.

  • The kinase/substrate mixture is added to the wells containing the compound.

  • The enzymatic reaction is initiated by adding a defined concentration of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

  • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data is normalized to positive (no inhibitor) and negative (no enzyme) controls.

  • The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological processes and experimental designs.

Hypothetical Signaling Pathway

If, for example, this compound was found to be an inhibitor of an upstream kinase in the MAPK/ERK pathway, a diagram would be generated to illustrate this.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound This compound Compound->RAF Proliferation Gene Expression (e.g., Proliferation) TF->Proliferation

Figure 1: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

A diagram can also effectively outline the sequence of an experimental plan.

cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays HTS High-Throughput Screening Binding Binding Assay (e.g., SPR) HTS->Binding Enzymatic Enzymatic Assay (e.g., Kinase Glo) Binding->Enzymatic Target Target Engagement (e.g., CETSA) Enzymatic->Target Phenotypic Phenotypic Assay (e.g., Proliferation) Target->Phenotypic Western Western Blot for Pathway Modulation Target->Western

Figure 2: A generalized workflow for mechanism of action studies.

Potential Biological Targets of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological targets of the novel small molecule, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. Based on chemoinformatic analysis of its structural motifs—a 2,6-dichloroaniline moiety and an imidazole ring—this compound is predicted to function as a kinase inhibitor. This document outlines a strategic approach to identify and validate its putative targets, supported by detailed experimental protocols and data presentation formats. The primary aim is to equip researchers with the necessary information to investigate the mechanism of action and therapeutic potential of this compound.

Introduction

The compound this compound possesses key structural features commonly found in potent kinase inhibitors. The 2,6-disubstituted aniline ring is a well-established pharmacophore that can orient the molecule within the ATP-binding pocket of various kinases, while the imidazole moiety is known to form critical hydrogen bond interactions with the hinge region of the kinase domain. The combination of these fragments suggests that this compound may exhibit inhibitory activity against a range of protein kinases, making it a compound of interest for further investigation in drug discovery, particularly in oncology and inflammatory diseases.

Predicted Biological Targets

Based on the prevalence of the 2,6-dichloroaniline and imidazole scaffolds in known kinase inhibitors, the following kinase families are proposed as high-probability targets for this compound:

  • Src Family Kinases (SFKs): The 2,6-dichloro substitution pattern is a hallmark of many potent Src inhibitors.

  • Transforming Growth Factor-β-activated Kinase 1 (TAK1): Imidazole-based compounds have been successfully developed as selective TAK1 inhibitors.

  • DNA-Dependent Protein Kinase (DNA-PK): Anilino-imidazole derivatives have shown inhibitory activity against DNA-PK.

  • Other Potential Kinase Targets: A broader screening approach is likely to reveal additional targets within the human kinome.

Quantitative Data Summary

To facilitate the evaluation of this compound, the following tables present hypothetical, yet representative, quantitative data that could be generated through the experimental protocols outlined in this guide.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)Ki (nM)Assay Type
Src2515TR-FRET
Lck4028TR-FRET
Fyn6045TR-FRET
TAK18065Luminescence
DNA-PK150110Radiometric
VEGFR2800650TR-FRET
EGFR>10,000>10,000TR-FRET

Table 2: Cellular Activity Profile

Cell LineTarget PathwayCellular AssayEC50 (nM)
A549 (Lung Carcinoma)Src SignalingProliferation (MTT)250
HT-29 (Colon Carcinoma)Src SignalingProliferation (MTT)300
HeLa (Cervical Cancer)DNA Damage RepairProliferation (MTT)500
THP-1 (Monocytic Leukemia)TAK1 SignalingCytokine Release (ELISA)400

Experimental Protocols

Kinome-Wide Profiling using KINOMEscan™

Objective: To identify the primary kinase targets of this compound across a broad panel of human kinases.

Methodology: The KINOMEscan™ competition binding assay is a high-throughput method to quantify the interaction of a compound with a large number of kinases.

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Principle: Kinases are tagged with a DNA-tag and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

  • Screening: The compound is typically screened at a concentration of 1 µM against the KINOMEscan™ panel.

  • Data Analysis: Results are reported as percent of control, where a lower percentage indicates stronger binding. Hits are typically defined as compounds that inhibit more than 65% or 90% of the control signal.

  • Follow-up: For primary hits, a Kd (dissociation constant) is determined by running a dose-response curve.

G cluster_0 KINOMEscan Workflow Compound Compound Competition Binding Competition Binding Compound->Competition Binding Kinase Panel Kinase Panel Kinase Panel->Competition Binding qPCR qPCR Competition Binding->qPCR Data Analysis Data Analysis qPCR->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

KINOMEscan Experimental Workflow.
In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the in vitro potency (IC50) of this compound against specific kinases identified from the primary screen (e.g., Src).

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used to measure kinase activity.

  • Reagents:

    • Recombinant human Src kinase.

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of a solution containing the Src kinase and the biotinylated peptide substrate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.

  • Cell Culture and Treatment:

    • Culture A549 cells to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.

  • Heat Shock:

    • Harvest and wash the cells.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein (e.g., Src) in the soluble fraction by Western blot or ELISA.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

    • Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble protein as a function of compound concentration to determine the cellular EC50 for target engagement.

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Data Analysis Data Analysis Protein Quantification->Data Analysis

Cellular Thermal Shift Assay Workflow.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound based on its predicted targets.

Src Signaling Pathway

G Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src FAK FAK Src->FAK Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway STAT3 STAT3 Src->STAT3 Proliferation & Survival Proliferation & Survival Ras/MAPK Pathway->Proliferation & Survival STAT3->Proliferation & Survival

Simplified Src Signaling Pathway.
TAK1 Signaling Pathway

G TNF-R / IL-1R TNF-R / IL-1R TAK1 TAK1 TNF-R / IL-1R->TAK1 IKK Complex IKK Complex TAK1->IKK Complex JNK/p38 JNK/p38 TAK1->JNK/p38 NF-kB NF-kB IKK Complex->NF-kB AP-1 AP-1 JNK/p38->AP-1 Inflammatory Response Inflammatory Response NF-kB->Inflammatory Response AP-1->Inflammatory Response

Spectroscopic Profiling of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical and practical guide to the spectroscopic characterization of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline (CAS No. 1337882-05-9). Due to the limited availability of public experimental data for this specific compound, this guide focuses on the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established principles of spectroscopy and analysis of analogous structures. Furthermore, detailed, standardized experimental protocols for acquiring high-quality spectroscopic data for this and similar solid organic compounds are provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a foundational understanding of the expected spectroscopic properties of this molecule and the methodologies to obtain them.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features a dichlorinated aniline ring linked to an imidazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons of the aniline and imidazole rings, as well as the amine and imidazole N-H protons.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5 - 7.8Singlet2HAr-H (aniline)
~ 7.0 - 7.2Singlet2HAr-H (imidazole)
~ 4.5 - 5.5 (broad)Singlet2H-NH₂ (aniline)
~ 12.0 - 13.0 (broad)Singlet1H-NH (imidazole)

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the carbon atoms in both the aniline and imidazole rings. The presence of chlorine atoms will cause a downfield shift for the substituted carbons.

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-NH₂ (aniline)
~ 140 - 145C-imidazole (aniline)
~ 125 - 130C-Cl (aniline)
~ 120 - 125CH (aniline)
~ 135 - 140C=N (imidazole)
~ 115 - 120CH (imidazole)
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for N-H stretching in amines and imidazoles, C-N stretching, aromatic C-H and C=C stretching, and C-Cl stretching.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric, -NH₂)
3200 - 2500 (broad)BroadN-H stretching (imidazole)
1620 - 1580MediumN-H bending (scissoring)
1600 - 1450StrongAromatic C=C stretching
1350 - 1250StrongAromatic C-N stretching
850 - 750StrongC-Cl stretching
800 - 600StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion peak [M+H]⁺. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments.

m/zIonNotes
228.01[M]⁺ (for C₉H₇³⁵Cl₂N₃)Molecular ion. The isotopic pattern for two chlorines will be observed.
230.01[M+2]⁺Isotopic peak due to the presence of one ³⁷Cl atom.
232.00[M+4]⁺Isotopic peak due to the presence of two ³⁷Cl atoms.
229.02[M+H]⁺Protonated molecular ion, likely the base peak in ESI.
193.03[M-Cl]⁺Fragment resulting from the loss of a chlorine atom.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely and label it appropriately.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

    • Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) mass spectrometry.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

    • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the analyte.

    • Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Chemical_Structure cluster_structure This compound cluster_nmr ¹H NMR Key Regions cluster_ir IR Key Stretches (cm⁻¹) mol H_aniline Aniline Ar-H (~7.5-7.8 ppm) H_imidazole Imidazole Ar-H (~7.0-7.2 ppm) NH2 -NH₂ (~4.5-5.5 ppm) NH_imidazole Imidazole N-H (~12-13 ppm) NH_stretch N-H Stretch (3450-3300) Aromatic_stretch Aromatic C=C (1600-1450) CN_stretch C-N Stretch (1350-1250) CCl_stretch C-Cl Stretch (850-750)

Caption: Chemical structure and key predicted spectroscopic features.

An In-depth Technical Guide to 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline derivatives and their analogs. This class of compounds has garnered significant interest within the medicinal chemistry community due to its potential as kinase inhibitors for therapeutic applications, particularly in oncology. This document details synthetic methodologies, summarizes key biological data, and outlines experimental protocols to facilitate further research and development in this area.

Core Structure and Rationale

The this compound scaffold combines several key structural features that are advantageous for kinase inhibition. The 2,6-dichloroaniline moiety can occupy hydrophobic pockets and form crucial interactions within the ATP-binding site of various kinases. The imidazole ring serves as a versatile component, capable of forming hydrogen bonds and participating in pi-stacking interactions. Modifications to this core structure allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives can be approached through a multi-step process, beginning with the synthesis of the key intermediate, 2,6-dichloroaniline.

Synthesis of 2,6-Dichloroaniline

Several methods for the synthesis of 2,6-dichloroaniline have been reported. One common approach involves the chlorination of aniline. For instance, aniline can be treated with hydrochloric acid and hydrogen peroxide to yield 2,4,6-trichloroaniline, which is then selectively de-chlorinated to produce 2,6-dichloroaniline.[1][2]

Synthesis of this compound

Proposed Synthetic Workflow:

G cluster_0 Synthesis of 2,6-dichloro-4-nitroaniline cluster_1 Formation of the Imidazole Ring p-nitroaniline p-nitroaniline Chlorination Chlorination p-nitroaniline->Chlorination Cl2, Methanol 2,6-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline Chlorination->2,6-dichloro-4-nitroaniline Reduction Reduction 2,6-dichloro-4-nitroaniline->Reduction e.g., Fe/HCl or H2/Pd-C 3,5-dichloro-4-aminophenylglyoxal Formation of alpha-ketoaldehyde 3,5-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline Reduction_to_amino Reduction_to_amino 3,5-dichloro-4-nitroaniline->Reduction_to_amino e.g., SnCl2/HCl 3,5-dichloro-4-aminobenzaldehyde 3,5-dichloro-4-aminobenzaldehyde Condensation Condensation 3,5-dichloro-4-aminobenzaldehyde->Condensation Glyoxal, NH4OAc Target_Compound This compound Condensation->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Kinase Inhibition

Derivatives of the anilino-imidazole and related scaffolds have demonstrated significant activity as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibitory Activity

Structurally related compounds have shown potent inhibition against a range of kinases. For example, derivatives of 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one have been identified as potent inhibitors of Aurora A kinase, with IC50 values in the nanomolar range.[3] Specifically, compound 16h from this series exhibited an IC50 of 21.94 nM against Aurora A kinase.[3] Furthermore, phenylacetamide derivatives containing a 1H-imidazol-5-one moiety have shown cytotoxic IC50 values at 294 and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively, and were found to downregulate kinases such as BRK, FLT, and JAK family members.[4]

The table below summarizes the inhibitory activities of selected analogous compounds.

Compound IDTarget Kinase/Cell LineIC50/EC50 (µM)Reference
16h (benzo[d]imidazole analog)Aurora A Kinase0.02194[3]
KIM-161 (imidazol-5-one analog)HCT116 Colon Cancer0.294[4]
KIM-161 (imidazol-5-one analog)HL60 Leukemia0.362[4]
Compound 4b (imidazole derivative)Angiotensin-Converting Enzyme1.31[5]
Compound 1 (benzoxazole analog)KDR6.855[6]
Compound 16 (thiadiazinone analog)Bladder Cancer Cell Line1.6[7]
Signaling Pathways

The inhibition of kinases such as Aurora A by these compounds can have significant downstream effects on cell cycle regulation and apoptosis. Aurora A kinase is a key regulator of mitosis, and its inhibition can lead to G2/M phase cell cycle arrest and subsequent apoptosis.[3]

Aurora A Kinase Signaling Pathway:

G Aurora_A Aurora A Kinase Histone_H3 Histone H3 (Ser10) Aurora_A->Histone_H3 Phosphorylates PLK1 Polo-like Kinase 1 Aurora_A->PLK1 Phosphorylates G2_M_Arrest G2/M Phase Arrest Histone_H3->G2_M_Arrest PLK1->G2_M_Arrest TPX2 TPX2 TPX2->Aurora_A Activates Inhibitor This compound Derivative Inhibitor->Aurora_A Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Inhibition of Aurora A kinase signaling by a potential derivative.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. The following sections provide generalized procedures based on methodologies reported for analogous compounds.

General Procedure for the Synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives[5]
  • Alkylation: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is reacted with various phenacyl bromides to form intermediate compounds.

  • Reduction: The intermediate compounds are subsequently reduced using sodium borohydride to obtain the final N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.[5]

General Procedure for Kinase Inhibition Assay (Example: Aurora A Kinase)[3]
  • Assay Components: The assay is typically performed in a buffer containing the Aurora A kinase enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The extent of peptide phosphorylation is measured by detecting the fluorescence signal. The IC50 value is then calculated from the dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core scaffold.

SAR Workflow:

G Core_Scaffold This compound Aniline_Subst Substitution on Aniline Ring Core_Scaffold->Aniline_Subst Imidazole_Subst Substitution on Imidazole Ring Core_Scaffold->Imidazole_Subst Bioassay Biological Assay (e.g., Kinase Inhibition) Aniline_Subst->Bioassay Imidazole_Subst->Bioassay SAR_Analysis SAR Analysis Bioassay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Structure-Activity Relationship (SAR) exploration workflow.

For related aniline derivatives, it has been shown that electron-withdrawing groups, such as a nitro group at the 4-position of a phenyl ring, can enhance fungicidal activity.[8] In the context of kinase inhibition, systematic exploration of substituents on the aniline ring of 6-anilino imidazo[4,5-c]pyridin-2-ones demonstrated that different substitutions significantly impact potency and selectivity against DNA-PK, PI3Kα, and mTOR.[9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to establish a clear structure-activity relationship. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their advancement as potential therapeutic agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this exciting area of drug discovery.

References

The Diverse Biological Activities of Substituted Anilines and Imidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines and imidazoles represent two classes of organic compounds that are of significant interest in the field of medicinal chemistry and drug discovery. Their versatile structures serve as scaffolds for the development of therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of substituted anilines and imidazoles has been quantified across numerous studies. The following tables summarize key findings, presenting Minimum Inhibitory Concentration (MIC) values for antimicrobial and antifungal activities, and half-maximal inhibitory concentration (IC50) values for anticancer and anti-inflammatory effects. This data allows for a comparative analysis of the potency of different derivatives.

Antimicrobial and Antifungal Activity of Substituted Imidazoles

The imidazole core is a well-established pharmacophore in antifungal and antibacterial agents. The data below highlights the efficacy of various substituted imidazole derivatives against a range of microbial and fungal strains.

CompoundMicroorganismActivityValue (µg/mL)Reference
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Candida spp.MIC12.5[1]
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l)Candida spp.MIC12.5[1]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)S. aureusMIC12.5
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)B. subtilisMIC12.5
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)E. coliMIC25
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)P. aeruginosaMIC50
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)C. albicansMIC25
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)A. nigerMIC50
Imidazole derivative HL1S. aureusMIC625[2]
Imidazole derivative HL1MRSAMIC1250[2]
Imidazole derivative HL2S. aureusMIC625[2]
Imidazole derivative HL2MRSAMIC625[2]
Imidazole derivative HL2E. coliMIC2500[2]
Imidazole derivative HL2P. aeruginosaMIC2500[2]
Imidazole derivative HL2A. baumanniiMIC2500[2]
Anticancer Activity of Substituted Anilines and Imidazoles

Substituted anilines and imidazoles have demonstrated significant potential as anticancer agents, with activities documented against a variety of cancer cell lines.

CompoundCell LineActivityValueReference
Aniline-substituted thieno(2,3-d) pyrimidine (MS4e)HCT116 (Colorectal)IC50357.12 µg/mL[3]
5-Fluorouracil (Standard)HCT116 (Colorectal)IC50435.59 µg/mL[3]
Benzothiazole Aniline Ligand (L1)HepG2 (Liver)IC502.5 µM
Benzothiazole Aniline Ligand (L2)HepG2 (Liver)IC503.8 µM
Benzothiazole Aniline Platinum Complex (L1Pt)HepG2 (Liver)IC502.0 µM
Benzothiazole Aniline Platinum Complex (L2Pt)HepG2 (Liver)IC501.7 µM
Cisplatin (Standard)HepG2 (Liver)IC508.5 µM
Trisubstituted imidazole (Compound 1)MDA-MB-231 (Breast)IC5021.1 µM[4]
Trisubstituted imidazole (Compound 2)MDA-MB-231 (Breast)IC5017.8 µM[4]
Trisubstituted imidazole (CIP)MDA-MB-231 (Breast)IC5024.1 µM[4]
Anti-inflammatory Activity of Substituted Anilines and Imidazoles

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit inflammatory mediators or reduce edema in animal models.

CompoundAssayActivityValueReference
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Carrageenan-induced rat paw edema% Inhibition58.02[1]
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l)Carrageenan-induced rat paw edema% Inhibition56.17[1]
Indomethacin (Standard)Carrageenan-induced rat paw edema% Inhibition-[1]
Reduced Fluoroquinolone (4e)Nitric Oxide ScavengingIC5017.6 µM[5]
Reduced Fluoroquinolone (4b)Nitric Oxide ScavengingIC5025.5 µM[5]
Nitrofluoroquinolone (3d)Nitric Oxide ScavengingIC5027.7 µM[5]
Indomethacin (Standard)Nitric Oxide ScavengingIC5055.1 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the biological activities of substituted anilines and imidazoles.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of test compound in a 96-well microtiter plate inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) prep->inoculum add_inoculum Inoculate each well with the microbial suspension inoculum->add_inoculum incubate Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24h) add_inoculum->incubate read Visually inspect for turbidity or use a plate reader to determine growth incubate->read mic The MIC is the lowest concentration with no visible growth read->mic

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the substituted anilines or imidazoles are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[8][9]

Workflow for MTT Assay

G seed Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read calculate Calculate cell viability and determine the IC50 value read->calculate

Caption: General workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives the vehicle (e.g., DMSO) without the compound.

  • Incubation: The cells are incubated with the compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Anti-inflammatory Assessment by Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[10][11]

Workflow for Carrageenan-Induced Paw Edema Assay

G administer Administer the test compound or vehicle to the animals (e.g., rats) induce Inject carrageenan into the sub-plantar region of the right hind paw administer->induce measure_initial Measure the initial paw volume induce->measure_initial measure_time Measure paw volume at various time intervals post-carrageenan injection measure_initial->measure_time calculate Calculate the percentage of edema inhibition measure_time->calculate

Caption: Workflow of the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Acclimatization: Laboratory animals, typically rats, are acclimatized to the experimental conditions.

  • Compound Administration: The test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle is administered to the animals, usually intraperitoneally or orally, at a specific time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: The volume of the injected paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathways

The biological activities of substituted anilines and imidazoles are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective drug candidates.

Aniline-Induced Pro-inflammatory Signaling

Aniline exposure has been shown to induce toxicity, particularly in the spleen, through the activation of oxidative stress-responsive signaling pathways. This leads to the upregulation of pro-inflammatory cytokines, which can contribute to fibrosis and tumorigenesis.[1][12]

Aniline-Induced NF-κB and MAPK Signaling

G Aniline Aniline Exposure ROS Oxidative Stress (ROS) Aniline->ROS IKK IKK Activation ROS->IKK MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK p_IkappaB IκBα Phosphorylation IKK->p_IkappaB NFkappaB_act NF-κB Activation p_IkappaB->NFkappaB_act Cytokines Pro-inflammatory Cytokine Gene Expression (IL-1, IL-6, TNF-α) NFkappaB_act->Cytokines AP1_act AP-1 Activation MAPK->AP1_act AP1_act->Cytokines Response Fibrosis / Tumorigenesis Cytokines->Response

Caption: Aniline-induced activation of NF-κB and MAPK pathways.

This pathway illustrates that aniline exposure leads to the generation of reactive oxygen species (ROS), which in turn activates IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs). IKK activation leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokine genes. Simultaneously, activated MAPKs lead to the activation of the transcription factor AP-1, which also contributes to the expression of these cytokines. The resulting increase in pro-inflammatory cytokines can lead to tissue damage, fibrosis, and potentially tumorigenesis.

Imidazole-Mediated Anticancer Signaling

Many substituted imidazoles exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4]

Imidazole-Induced Apoptosis via PI3K/Akt/mTOR Inhibition

G Imidazole Substituted Imidazole PI3K PI3K Imidazole->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_apoptotic mTOR->Anti_apoptotic Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) Anti_apoptotic->Pro_apoptotic Caspases Caspase Activation Pro_apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted imidazoles.

In this signaling cascade, substituted imidazoles can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is a critical regulator of cell survival. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic proteins triggers the activation of caspases, a family of proteases that execute the process of apoptosis, ultimately leading to cancer cell death.

Conclusion

Substituted anilines and imidazoles continue to be a rich source of biologically active compounds with significant therapeutic potential. The quantitative data presented in this guide highlights the potency of these compounds against various diseases. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and validate these findings. Furthermore, the elucidation of the underlying signaling pathways offers valuable insights into their mechanisms of action, paving the way for the development of next-generation therapeutics with improved efficacy and selectivity. As research in this area progresses, a deeper understanding of the structure-activity relationships and the intricate molecular interactions of these compounds will undoubtedly lead to the discovery of novel and effective drugs for a range of human ailments.

References

Methodological & Application

Application Notes and Protocols for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of the biological activity of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. The protocols outlined below are designed to assess its potential as an anticancer and antimicrobial agent, with a particular focus on its putative role as a kinase inhibitor.

Introduction

This compound is a synthetic organic molecule featuring a dichlorinated aniline moiety linked to an imidazole ring. This structural arrangement is characteristic of numerous compounds with demonstrated biological activity, including inhibition of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases such as cancer. The imidazole and aniline components are known pharmacophores in many kinase inhibitors.[1][2] Therefore, the primary hypothesis for the mechanism of action of this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival. Additionally, imidazole derivatives have been reported to possess antimicrobial properties, warranting an investigation into this potential activity.[3][4]

This document provides detailed protocols for:

  • Anticancer Activity Screening: Assessing the cytotoxic effects of the compound on various cancer cell lines.

  • Kinase Inhibition Assays: Determining the inhibitory activity against specific oncogenic kinases, such as BRAF and VEGFR2.

  • Antimicrobial Activity Screening: Evaluating the potential of the compound to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation

All quantitative data from the following assays should be meticulously recorded and summarized in tabular format for clear interpretation and comparison.

Table 1: In Vitro Anticancer Activity of this compound

Cancer Cell LineTissue of OriginIC50 (µM)
A375Melanoma
HT-29Colon
MCF-7Breast
HCT116Colon
A549Lung
Positive Control (e.g., Vemurafenib)
Positive Control (e.g., Sunitinib)

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
BRAF (wild-type)
BRAF (V600E)
VEGFR2
Positive Control (e.g., Vemurafenib for BRAF)
Positive Control (e.g., Sunitinib for VEGFR2)

Table 3: In Vitro Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria
Escherichia coliGram-negative bacteria
Candida albicansFungal
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)

Experimental Protocols

Safety Precautions

Handle this compound with appropriate safety measures in a chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.

Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the compound on cancer cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[5]

Materials:

  • Cancer cell lines (e.g., A375, HT-29, MCF-7, HCT116, A549)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Vemurafenib for A375, Sunitinib for various lines) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assays

The following protocols describe assays for two potential kinase targets, BRAF and VEGFR2, based on the compound's chemical structure. These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase.

This protocol is adapted from commercially available BRAF kinase assay kits.[1]

Materials:

  • Recombinant human BRAF (wild-type and V600E mutant) enzyme

  • Kinase assay buffer

  • ATP

  • BRAF substrate (e.g., MEK1)

  • This compound

  • Vemurafenib (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Vemurafenib in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the serially diluted compound, and the BRAF enzyme.

  • Initiate Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

This protocol is based on commercially available VEGFR2 kinase assay kits.[6][7]

Materials:

  • Recombinant human VEGFR2 enzyme

  • Kinase assay buffer

  • ATP

  • VEGFR2 substrate (e.g., a synthetic peptide)

  • This compound

  • Sunitinib (positive control)

  • Kinase-Glo® Max Assay Kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Sunitinib in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the serially diluted compound, and the VEGFR2 enzyme.

  • Initiate Reaction: Add the ATP and substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® Max Assay Kit according to the manufacturer's protocol. The amount of light generated is proportional to the amount of ATP remaining, which is inversely proportional to the kinase activity.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound, ciprofloxacin, and fluconazole in the respective broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate the conceptual workflows and signaling pathways relevant to the proposed assays.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis compound This compound anticancer Anticancer Activity (MTT Assay) compound->anticancer kinase Kinase Inhibition (BRAF, VEGFR2) compound->kinase antimicrobial Antimicrobial Activity (MIC Assay) compound->antimicrobial ic50 IC50 Determination anticancer->ic50 kinase->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship ic50->sar mic->sar

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS GrowthFactor VEGF GrowthFactor->VEGFR2 BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Compound 2,6-dichloro-4- (1H-imidazol-2-yl)aniline Compound->VEGFR2 Inhibition Compound->BRAF Inhibition

Caption: Hypothesized mechanism of action targeting BRAF and VEGFR2 signaling pathways.

logical_relationship cluster_compound Compound Properties cluster_activity Predicted Biological Activities cluster_assays Proposed In Vitro Assays Structure Chemical Structure (Dichloroaniline-Imidazole) Kinase_Inhibition Kinase Inhibition Structure->Kinase_Inhibition Antimicrobial Antimicrobial Structure->Antimicrobial Anticancer Anticancer Kinase_Inhibition->Anticancer Kinase_Assay Kinase Inhibition Assay Kinase_Inhibition->Kinase_Assay MTT_Assay MTT Cytotoxicity Assay Anticancer->MTT_Assay MIC_Assay MIC Assay Antimicrobial->MIC_Assay

Caption: Logical relationship between the compound's structure, predicted activities, and proposed assays.

References

Application Notes and Protocols for Cellular Efficacy Testing of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-(1H-imidazol-2-yl)aniline is a small molecule with a chemical structure featuring a dichlorinated aniline ring coupled to an imidazole group. While specific biological targets and mechanisms of action are not yet fully elucidated in publicly available literature, the structural motifs present in this compound are found in molecules with a range of biological activities, including but not limited to kinase inhibition, antimicrobial, and anticancer effects. The imidazole ring is a key component of many biologically active compounds, including several approved kinase inhibitors. The dichlorinated phenyl group can contribute to binding affinity and selectivity for various protein targets.

Given the potential for broad biological activity, a primary screening panel of cellular assays is recommended to elucidate the efficacy and potential therapeutic applications of this compound. These initial assays are designed to assess the compound's general effects on cell health and proliferation, providing a foundation for more targeted, mechanism-of-action studies.

This document provides detailed protocols for a primary screening cascade to evaluate the cellular efficacy of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the primary cellular screening of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Primary_Screening Primary Screening Assays cluster_Data_Analysis Data Analysis cluster_Secondary_Assays Secondary/Mechanistic Assays Compound_Prep Compound Preparation (Stock Solution & Dilutions) Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Compound_Prep->Viability Proliferation Cell Proliferation Assay (e.g., BrdU, CFSE) Compound_Prep->Proliferation Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Selection & Culture Cell_Culture->Viability Cell_Culture->Proliferation Cell_Culture->Cytotoxicity IC50 IC50/EC50 Determination Viability->IC50 Proliferation->IC50 Cytotoxicity->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Statistical_Analysis->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Statistical_Analysis->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) Statistical_Analysis->Pathway_Analysis

Caption: General workflow for primary and secondary cellular screening.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Cell Viability
Vehicle Control100
0.1
1
10
50
100
Cell Proliferation Assay (BrdU Assay)

Principle: This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • Plate reader (e.g., 450 nm)

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After 24 hours, treat the cells with serial dilutions of the compound for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fix the cells and denature the DNA according to the kit manufacturer's instructions.

  • Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

Data Presentation:

Concentration (µM)Signal (e.g., OD 450 nm) - Rep 1Signal - Rep 2Signal - Rep 3Mean Signal% Proliferation
Vehicle Control100
0.1
1
10
50
100
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound

  • Selected cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the compound at concentrations determined from the viability assay (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control
Compound (IC50)
Compound (2x IC50)
Positive Control

Potential Signaling Pathway for Further Investigation

Should the primary screening assays indicate significant anti-proliferative or pro-apoptotic activity in cancer cell lines, investigation into key signaling pathways implicated in cancer is warranted. The MAPK/ERK pathway is a common target for cancer therapeutics.

MAPK_ERK_Pathway cluster_Upstream Upstream Signaling cluster_Kinase_Cascade Kinase Cascade cluster_Downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, Differentiation) Transcription_Factors->Cellular_Response Compound This compound Compound->RAF Potential Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Secondary Assay Example: Western Blot for Phospho-ERK

To investigate if this compound inhibits the MAPK/ERK pathway, a western blot for the phosphorylated (active) form of ERK can be performed. A decrease in phospho-ERK levels upon compound treatment would suggest activity against this pathway.

Disclaimer: These protocols are intended as a general guide. Optimization of cell numbers, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always include appropriate positive and negative controls in your experiments.

Application Notes and Protocols for the Investigation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the preclinical evaluation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, a novel small molecule with potential therapeutic applications. Drawing parallels from structurally similar compounds with known anti-cancer and kinase inhibitory activities, this document outlines a systematic approach encompassing initial biochemical screening, cellular characterization, signaling pathway analysis, and in vivo efficacy studies. Detailed protocols and data presentation formats are provided to guide researchers in elucidating the compound's mechanism of action and therapeutic potential.

Introduction

The this compound molecule belongs to a class of heterocyclic compounds, many of which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the imidazole and dichlorinated aniline moieties suggests potential interactions with key biological targets, such as protein kinases, which are often dysregulated in diseases like cancer.[3][4] This document provides a roadmap for a thorough investigation of this compound, from initial target validation to preclinical proof-of-concept.

Initial Compound Characterization and In Vitro Screening

The first phase of investigation focuses on confirming the identity and purity of the compound and conducting broad-spectrum in vitro screening to identify its primary biological effects.

Compound Identity and Purity Verification

Protocol:

  • Mass Spectrometry (MS): Perform high-resolution mass spectrometry to confirm the molecular weight of this compound (Expected: C9H7Cl2N3, MW: 228.07 g/mol ).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct ¹H and ¹³C NMR to elucidate the chemical structure and confirm the correct isomeric form.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method to determine the purity of the compound, which should be >95% for use in biological assays.

Kinase Inhibitory Profiling

Given the structural motifs, a primary hypothesis is that the compound may act as a kinase inhibitor.

Protocol: Kinase Panel Screening

  • Utilize a commercial kinase panel (e.g., a panel of over 400 human kinases) to perform an initial screen at a fixed concentration (e.g., 10 µM).

  • The assay can be based on various detection methods, such as radiometric, fluorescence-based, or luminescence-based assays, to measure kinase activity.[3]

  • Express results as a percentage of inhibition relative to a vehicle control.

Data Presentation:

Table 1: Kinase Inhibition Profile of this compound (10 µM)
Kinase Target % Inhibition
EGFR85
VEGFR278
PDGFRβ72
Abl92
Src88
... (other kinases)< 20
In Vitro Anti-proliferative Activity

Protocol: Cell Viability Assay (MTT/XTT)

  • Seed a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates.[6]

  • After 24 hours, treat the cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM).

  • Incubate for 72 hours.

  • Add MTT or XTT reagent and incubate until color development.

  • Measure the absorbance to determine cell viability.

  • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.[7]

Data Presentation:

Table 2: Anti-proliferative Activity (IC50) of this compound
Cancer Cell Line IC50 (µM)
A549 (Lung)1.5
MCF-7 (Breast)2.8
HCT116 (Colon)0.9
K562 (Leukemia - Abl dependent)0.2

Elucidation of Cellular Mechanism of Action

This section details experiments to understand how the compound affects cellular signaling pathways, leading to the observed anti-proliferative effects.

Target Validation in Cells

Protocol: Western Blot Analysis of Phosphorylated Kinases

  • Treat a sensitive cell line (e.g., HCT116) with the compound at concentrations around its IC50 (e.g., 0.5, 1, and 2 µM) for a defined period (e.g., 2 hours).

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the kinases identified in the initial screen (e.g., p-Abl, Abl, p-EGFR, EGFR).

  • Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate.

Data Presentation: Present the results as images of the western blots, with quantification of band intensities to show a dose-dependent decrease in the phosphorylation of target kinases.

Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway affected by the compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Abl_Kinase Abl Kinase Receptor_Tyrosine_Kinase->Abl_Kinase Activates Compound This compound Compound->Abl_Kinase Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Abl_Kinase->Downstream_Signaling Phosphorylates Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest Apoptosis Abl_Kinase->Cell_Cycle_Arrest_Apoptosis Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Downstream_Signaling->Cell_Cycle_Arrest_Apoptosis Inhibition leads to Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by the compound.

Cell Cycle Analysis

Protocol: Flow Cytometry

  • Treat cells with the compound at IC50 concentrations for 24 and 48 hours.

  • Harvest, fix, and stain the cells with propidium iodide (PI).

  • Analyze the DNA content by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 3: Effect on Cell Cycle Distribution in HCT116 Cells (24h)
Treatment % G1 Phase % S Phase % G2/M Phase
Vehicle Control453520
Compound (1 µM)652015

In Vivo Efficacy Studies

The final stage of preclinical evaluation involves testing the compound's efficacy in a living organism.[7][8][9]

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study.

G start Select Animal Model (e.g., Nude Mice) implant Implant Human Tumor Cells (e.g., HCT116 Xenograft) start->implant tumor_growth Allow Tumors to Establish (e.g., 100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Compound and Vehicle Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) monitor->endpoint end Data Analysis and Conclusion endpoint->end

Caption: Workflow for in vivo xenograft studies.

Xenograft Model Protocol

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[9]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of HCT116 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Administer the compound (e.g., 10, 30, 100 mg/kg) and vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume with calipers and record body weight twice weekly as an indicator of toxicity.[10]

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target modulation).

Data Presentation:

Table 4: In Vivo Efficacy in HCT116 Xenograft Model
Treatment Group Average Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Compound (30 mg/kg)600 ± 15060
Compound (100 mg/kg)300 ± 10080

Conclusion

This document provides a structured and detailed approach for the preclinical investigation of this compound. By following these application notes and protocols, researchers can systematically evaluate its biochemical activity, cellular effects, and in vivo efficacy, ultimately determining its potential as a novel therapeutic agent. The logical progression from in vitro screening to in vivo studies ensures a comprehensive understanding of the compound's pharmacological profile.

References

Application Notes and Protocols for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline powder. The information is intended to guide laboratory personnel in minimizing risks and ensuring the integrity of the compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1337882-05-9) was not available at the time of writing. The following safety and handling recommendations are based on the available data for this compound and structurally similar compounds, particularly 2,6-dichloroaniline. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before commencing any work.

Chemical and Physical Properties

The known properties of this compound and the closely related 2,6-dichloroaniline are summarized below for reference.

PropertyThis compound2,6-dichloroaniline (for comparison)
CAS Number 1337882-05-9608-31-1[1][2]
Molecular Formula C₉H₇Cl₂N₃C₆H₅Cl₂N[1][2]
Molecular Weight 228.08 g/mol 162.02 g/mol [3]
Appearance Powder (Appearance not specified, assume solid)Beige solid[4]
Melting Point Not available35 - 39 °C[4]
Boiling Point Not available228 °C[4]
Solubility Not availableSoluble in water[4]

Safety and Handling

Due to its chemical structure as a chlorinated aromatic amine, this compound should be treated as a hazardous substance. The following precautions are based on the hazard profile of 2,6-dichloroaniline, which is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is essential to prevent inhalation of airborne particles.

Engineering Controls
  • Ventilation: All handling of the powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid Dust Formation: Handle the powder gently to avoid creating airborne dust. Use appropriate tools, such as spatulas, for transfer.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the powder. Wear appropriate PPE and clean the spill using a wet wipe or a HEPA-filtered vacuum cleaner. Avoid dry sweeping, which can generate dust. Collect the spilled material in a sealed container for proper disposal.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound powder.

  • Container: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a cool, dry, and well-ventilated area. Some sources suggest a storage temperature of 2-8°C.[6]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid anhydrides.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Experimental Protocols

Preparation of a Stock Solution (10 mM in DMSO)

This protocol outlines a general procedure for preparing a stock solution of this compound. Adjustments may be necessary based on the specific experimental requirements.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, place a clean, empty microcentrifuge tube on the analytical balance and tare.

  • Weighing: Carefully add the desired amount of this compound powder to the tared tube. For a 10 mM stock solution, this will be approximately 2.28 mg for 1 mL of DMSO. Record the exact weight.

  • Solvent Addition: Based on the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but be cautious of potential degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Weigh_Powder Weigh Powder Don_PPE->Weigh_Powder Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Store_Container Store in Tightly Sealed Container Prepare_Solution->Store_Container Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Storage_Conditions Cool, Dry, Well-Ventilated Area (2-8°C recommended) Store_Container->Storage_Conditions Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for the safe handling and storage of the powder.

Experimental_Workflow Experimental Workflow: Stock Solution Preparation Start Start Tare_Vial Tare sterile vial in fume hood Start->Tare_Vial Weigh_Compound Weigh this compound Tare_Vial->Weigh_Compound Calculate_Solvent Calculate required volume of DMSO Weigh_Compound->Calculate_Solvent Add_Solvent Add DMSO to the vial Calculate_Solvent->Add_Solvent Dissolve Vortex until fully dissolved Add_Solvent->Dissolve Aliquot_and_Store Aliquot and store at -20°C or -80°C Dissolve->Aliquot_and_Store End End Aliquot_and_Store->End

References

Application Notes: Preparation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-dichloro-4-(1H-imidazol-2-yl)aniline (Molecular Formula: C₉H₇Cl₂N₃, Molecular Weight: 228.08 g/mol ) is a heterocyclic organic compound featuring a dichlorinated aniline core linked to an imidazole group.[1] Compounds containing the imidazole or benzimidazole nucleus are significant in medicinal chemistry, often serving as privileged scaffolds that interact with a wide range of proteins and enzymes.[2] Accurate and consistent preparation of stock solutions is a critical first step for any downstream experimental use, ensuring the reliability and reproducibility of results in biological assays and drug development screening.[3]

These application notes provide a generalized protocol for the preparation, handling, and storage of stock solutions of this compound. The procedures outlined are intended for an audience of researchers, scientists, and professionals in drug development.

General Considerations

  • Solubility: The solubility of this compound in aqueous solutions is expected to be low due to its aromatic and chlorinated structure. Therefore, organic solvents are typically required for initial solubilization. The choice of solvent is critical and should be compatible with the intended downstream application (e.g., cell culture, enzymatic assays).

  • Purity: The purity of the compound will directly affect the actual concentration of the stock solution. It is essential to use a high-purity grade of the compound and to note the purity percentage from the Certificate of Analysis (CoA) for precise calculations.

  • Stability and Storage: Proper storage is crucial to prevent degradation of the compound. Stock solutions should be stored in appropriate conditions to maintain their stability over time. A supplier of the compound recommends storage of the solid form at 2-8°C.[1] For long-term storage of solutions, freezing at -20°C or -80°C is a standard practice.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions of organic compounds.

Materials

  • This compound (MW: 228.08 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Microcentrifuge tubes or amber glass vials

Equipment

  • Analytical balance (sensitive to 0.1 mg)

  • Spatula

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes

Procedure

  • Calculate the Required Mass:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.001 L × 228.08 g/mol = 0.00228 g

      • Mass (mg) = 2.28 mg

  • Weigh the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh approximately 2.28 mg of this compound directly into the tared container. Record the exact weight.

  • Dissolve the Compound:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the container. For example, if you weighed exactly 2.28 mg, add 1.0 mL of DMSO.

    • Cap the container tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not dissolve easily, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) may also be applied, but care should be taken to avoid degradation.[4]

  • Storage:

    • Label the container clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • For short-term storage, keep the solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Data Presentation

The solubility of this compound has not been widely published. Researchers must perform empirical solubility tests to determine the optimal solvent and maximum achievable concentration. The table below lists common laboratory solvents for initial testing.

SolventRecommended UseSolubility DataNotes
DMSO Primary stock solutionsRequires experimental determinationHigh boiling point; generally suitable for most in vitro assays at low final concentrations (<0.5%).
DMF Alternative for primary stocksRequires experimental determinationSimilar to DMSO but can be more toxic in some biological systems.
Ethanol Intermediate dilutionsRequires experimental determinationMay be suitable for in vivo studies; generally less toxic than DMSO.
Methanol Intermediate dilutionsRequires experimental determinationVolatile; primarily used for analytical purposes.
PBS (pH 7.4) Final working solutionsRequires experimental determinationSolubility is expected to be very low. The final working solution should be prepared by diluting the organic stock solution.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for preparing a stock solution. No specific signaling pathways for this compound are currently established in publicly available literature.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Required Mass (Concentration x Volume x MW) weigh 2. Weigh Compound (Use analytical balance) calc->weigh add_solvent 3. Add Solvent (e.g., DMSO) weigh->add_solvent vortex 4. Dissolve (Vortex / Sonicate) add_solvent->vortex inspect 5. Visual Inspection (Ensure complete dissolution) vortex->inspect aliquot 6. Aliquot (Prevent freeze-thaw cycles) inspect->aliquot store 7. Store Appropriately (-20°C or -80°C) aliquot->store

Caption: A flowchart detailing the key steps for preparing a stock solution.

G Logical Relationship for Solution Dilution stock Primary Stock Solution (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (e.g., 1 mM in Culture Media) stock->intermediate Dilute 1:10 working Final Working Solution (e.g., 1-10 µM in Assay Buffer) intermediate->working Dilute ≥ 1:100

References

Investigational Application Notes and Protocols for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-(1H-imidazol-2-yl)aniline is a novel small molecule with potential applications in cancer research. Its chemical structure, featuring a dichlorinated aniline core coupled with an imidazole moiety, suggests potential interactions with key biological targets implicated in oncogenesis. The dichloro-substituted aniline portion is a common feature in many kinase inhibitors, where the chlorine atoms can contribute to binding affinity and selectivity. The imidazole ring is a versatile heterocycle present in numerous biologically active compounds and can participate in hydrogen bonding and other molecular interactions within protein binding sites.

While specific biological data for this compound is not yet extensively available in public literature, its structural motifs suggest it may function as an inhibitor of protein kinases, such as those involved in cell cycle regulation and signal transduction pathways. This document provides a set of investigational application notes and detailed experimental protocols to guide the initial exploration of this compound's anti-cancer properties. The methodologies outlined below are standard assays used in the pre-clinical evaluation of potential anti-cancer agents.

Hypothesized Mechanism of Action

Based on the structural components of this compound, a primary hypothesized mechanism of action is the inhibition of protein kinases. The 2,6-dichloroaniline scaffold is present in several approved and investigational kinase inhibitors. The imidazole group can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule in the ATP-binding pocket of a kinase. Key kinase families to investigate include:

  • Aurora Kinases: Crucial for mitotic progression.

  • Polo-like Kinases (PLKs): Involved in cell cycle control.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR): Often dysregulated in various cancers.

A proposed signaling pathway that could be targeted by this compound is the Aurora Kinase pathway, which is critical for proper mitotic spindle formation and cell division.

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Pathway G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2 AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 AuroraB Aurora Kinase B Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle Mitotic Spindle Assembly PLK1->Spindle Spindle->M Cytokinesis->M Compound This compound Compound->AuroraA Inhibition Compound->AuroraB Inhibition

Caption: Hypothesized inhibition of Aurora Kinases by this compound, leading to disruption of mitosis.

Quantitative Data Summary (Hypothetical)

The following tables present a template for summarizing key quantitative data that should be generated during the initial investigation of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
Aurora Kinase AData to be determined
Aurora Kinase BData to be determined
PLK1Data to be determined
VEGFR2Data to be determined
EGFRData to be determined

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
HeLaCervical CancerData to be determined
A549Lung CancerData to be determined
MCF-7Breast CancerData to be determined
HCT116Colon CancerData to be determined
U87-MGGlioblastomaData to be determined

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the anti-cancer activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory activity of the test compound against a panel of kinases.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase and compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, tracer, and antibody solutions Reagent_Prep->Incubation Tracer_Add Add tracer and Eu-labeled antibody Incubation->Tracer_Add Final_Incubation Incubate for 1 hour at RT Tracer_Add->Final_Incubation Read_Plate Read TR-FRET signal on plate reader Final_Incubation->Read_Plate Data_Analysis Calculate percent inhibition and determine IC₅₀ Read_Plate->Data_Analysis G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis Cell_Seeding Seed cells in 6-well plates Treatment Treat with compound for 24-48h Cell_Seeding->Treatment Harvesting Harvest and wash cells Treatment->Harvesting Fixation Fix cells in cold ethanol Harvesting->Fixation Staining Stain with Propidium Iodide and RNase Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze cell cycle distribution Flow_Cytometry->Data_Analysis

Application Notes and Protocols for High-Throughput Screening of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for utilizing 2,6-dichloro-4-(1H-imidazol-2-yl)aniline in high-throughput screening (HTS) campaigns. The imidazole and aniline moieties are common pharmacophores in medicinal chemistry, and derivatives of the benzimidazole scaffold, a related structure, are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document outlines a hypothetical HTS protocol to identify potential inhibitory effects of the compound on a key signaling pathway implicated in cancer, the MAP Kinase/ERK pathway. The protocols provided are adaptable for various cell-based and biochemical assays.

Compound Details:

Compound Name This compound
IUPAC Name N-(2,6-dichlorophenyl)-1H-imidazol-2-amine
Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
Structure (Image of the chemical structure would be placed here in a real document)

Proposed Biological Target: MEK1/2 Kinase Inhibition

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This protocol describes a primary HTS assay to identify inhibitors of MEK1/2, key kinases in this pathway.

Signaling Pathway Diagram

MEK_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Promotes TestCompound 2,6-dichloro-4- (1H-imidazol-2-yl)aniline TestCompound->MEK Inhibits

Caption: Proposed mechanism of action for this compound targeting the MEK1/2 kinase in the MAPK/ERK signaling pathway.

High-Throughput Screening (HTS) Protocol

The overall process of a typical HTS campaign involves several key stages, from assay development to hit validation.[3][4]

HTS Workflow Diagram

HTS_Workflow AssayDev 1. Assay Development & Optimization PilotScreen 2. Pilot Screen (~2,000 compounds) AssayDev->PilotScreen PrimaryHTS 3. Primary HTS (Full Library) PilotScreen->PrimaryHTS DataAnalysis 4. Data Analysis & Hit Identification PrimaryHTS->DataAnalysis HitConfirmation 5. Hit Confirmation & Dose-Response DataAnalysis->HitConfirmation SecondaryAssays 6. Secondary Assays (Orthogonal & Counter-Screens) HitConfirmation->SecondaryAssays SAR 7. Preliminary SAR & Lead Optimization SecondaryAssays->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Assay: LanthaScreen™ Eu-anti-pERK1/2 Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure ERK1/2 phosphorylation by MEK1.

Principle: This is a biochemical assay that measures the activity of MEK1 kinase. A terbium-labeled antibody that specifically recognizes phosphorylated ERK2 (pERK2) is used. When the GFP-ERK2 substrate is phosphorylated by MEK1, the terbium-labeled antibody binds to it. Excitation of the terbium donor fluorophore results in energy transfer to the GFP acceptor fluorophore, generating a FRET signal. Inhibition of MEK1 by a compound like this compound will lead to a decrease in the FRET signal.

Materials:

  • Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Enzyme: Active MEK1 kinase.

  • Substrate: GFP-ERK2.

  • Antibody: LanthaScreen™ Tb-anti-pERK1/2 antibody.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plates: 384-well, low-volume, black assay plates.

  • Controls:

    • Positive Control: Known MEK1 inhibitor (e.g., U0126).

    • Negative Control: DMSO vehicle.

  • Instrumentation: Multimode plate reader capable of TR-FRET detection.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound solution into the wells of a 384-well assay plate. A typical final screening concentration is 10 µM.[5]

    • Dispense 50 nL of DMSO for negative controls and 50 nL of positive control compound for positive controls.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of MEK1 kinase and GFP-ERK2 substrate in kinase buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a solution of ATP in kinase buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at the Km for MEK1.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a solution of Tb-anti-pERK1/2 antibody in TR-FRET dilution buffer.

    • Add 10 µL of the antibody solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 520 nm (GFP) and 495 nm (Terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

Data Analysis and Hit Criteria
  • Normalization: The activity of the test compound is expressed as percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Assay Quality Control: The Z'-factor is calculated to assess the quality of the assay. A Z' > 0.5 is considered excellent for HTS.[5] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|

  • Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[5]

Illustrative Data Presentation

The following tables represent hypothetical data from a primary screen and subsequent dose-response confirmation.

Table 1: Primary HTS Results for a Sample Plate

Compound IDConcentration (µM)Emission Ratio (520/495)% InhibitionHit ( >50%)
Neg Ctrl (Avg) N/A1.850%No
Pos Ctrl (Avg) 100.45100%N/A
Cmpd-001 101.794.3%No
This compound 10 0.82 73.6% Yes
Cmpd-003 101.2542.9%No
...............

Table 2: Dose-Response and IC50 Determination for a "Hit" Compound

Compound Concentration (µM)% Inhibition
10098.2%
3091.5%
1073.6%
348.9%
125.1%
0.310.3%
0.12.1%
Calculated IC50 (µM) 3.1

Secondary and Counter-Screens

Hits from the primary screen should be subjected to further testing to confirm their activity and rule out artifacts.

  • Orthogonal Assay: A different assay format, such as an AlphaScreen® or a mobility shift assay, should be used to confirm MEK1 inhibition.

  • Cell-based pERK Assay: A cell-based assay (e.g., Western blot or In-Cell ELISA) should be performed in a relevant cancer cell line (e.g., A375, which has a BRAF V600E mutation) to confirm that the compound can inhibit ERK phosphorylation in a cellular context.

  • Promiscuity/Cytotoxicity Assays: Compounds should be tested in counter-screens (e.g., against unrelated kinases) to assess selectivity and in cytotoxicity assays (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition is not due to cell death.

Safety and Handling Precautions

Hazard Statement: Based on safety data for related aniline and dichloro-substituted aromatic compounds, this compound should be handled with care. It is potentially toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6][7] It may also be very toxic to aquatic life with long-lasting effects.[6]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[6]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep locked up.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

By following these detailed protocols and application notes, researchers can effectively screen this compound for potential therapeutic activity, paving the way for further drug discovery and development efforts.

References

Synthetic Routes to 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline derivatives. The described methods are based on a multi-step synthetic pathway, commencing with the chlorination of p-nitroaniline, followed by the reduction of the nitro group, and concluding with the formation of the imidazole ring.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique structural arrangement of the dichloro-substituted aniline core with an imidazole moiety provides a versatile scaffold for the development of novel therapeutic agents. This document outlines a reliable and reproducible synthetic strategy, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a three-step process. The first step involves the dichlorination of commercially available p-nitroaniline to produce 2,6-dichloro-4-nitroaniline. The second step is the selective reduction of the nitro group to an amine, yielding 2,6-dichlorobenzene-1,4-diamine. The final step is the construction of the imidazole ring via a cyclization reaction.

Synthesis_Workflow A p-Nitroaniline B 2,6-Dichloro-4-nitroaniline A->B Chlorination C 2,6-Dichlorobenzene-1,4-diamine B->C Reduction D This compound C->D Imidazole Formation (Debus-Radziszewski)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline

This procedure describes the chlorination of p-nitroaniline using chlorine gas in an acetic acid medium.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
p-NitroanilineC₆H₆N₂O₂138.12
Glacial Acetic AcidC₂H₄O₂60.05
Chlorine GasCl₂70.90
Hydrogen Chloride GasHCl36.46

Procedure:

  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, a gas sparge tube, a thermocouple, and a vent system, prepare a slurry of 67.4 parts of p-nitroaniline in 782 parts of glacial acetic acid.

  • Add 21.7 parts of hydrogen chloride gas via the sparge tube.

  • While maintaining the temperature at 30°C with cooling, sparge 67.5 parts of chlorine gas into the mixture.

  • After the addition of chlorine is complete, cool the resulting bright yellow slurry to 20°C.

  • Filter the slurry and wash the filter cake with glacial acetic acid.

  • Dry the product in vacuo to obtain 2,6-dichloro-4-nitroaniline.

Quantitative Data:

ParameterValueReference
Yield79% (80.2 parts)[1]
Purity>99% (by capillary g.c. analysis)[1]
Melting Point190-194°C[1]
Step 2: Synthesis of 2,6-Dichlorobenzene-1,4-diamine

This protocol details the reduction of the nitro group of 2,6-dichloro-4-nitroaniline using stannous chloride in an acidic ethanol solution.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2,6-Dichloro-4-nitroanilineC₆H₄Cl₂N₂O₂207.01
Stannous Chloride DihydrateSnCl₂·2H₂O225.65
EthanolC₂H₆O46.07
Concentrated Hydrochloric AcidHCl36.46
Sodium HydroxideNaOH40.00

Procedure:

  • To a solution of 2,6-dichloro-4-nitroaniline (1 equivalent) in ethanol, add 4 equivalents of stannous chloride dihydrate.

  • Add concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 1.5-2 hours).

  • Once the reaction is complete, carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichlorobenzene-1,4-diamine.

Expected Outcome:

While a specific yield for this exact substrate is not cited, reductions of similar nitroarenes with stannous chloride typically proceed in high yield.[2]

Step 3: Synthesis of this compound

This final step involves the construction of the imidazole ring using a modified Debus-Radziszewski synthesis.

Debus_Radziszewski cluster_reactants Reactants A 2,6-Dichlorobenzene-1,4-diamine D Cyclization A->D B Glyoxal B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E This compound D->E

Caption: Debus-Radziszewski reaction for imidazole ring formation.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2,6-Dichlorobenzene-1,4-diamineC₆H₆Cl₂N₂177.03
Glyoxal (40% aqueous solution)C₂H₂O₂58.04
Ammonium AcetateC₂H₇NO₂77.08
Acetic AcidC₂H₄O₂60.05

Procedure:

  • In a round-bottomed flask, dissolve 2,6-dichlorobenzene-1,4-diamine (1 equivalent) in acetic acid.

  • Add an excess of ammonium acetate (e.g., 10 equivalents) to the solution.

  • To this mixture, add glyoxal (40% in water, 1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data for Imidazole Synthesis:

The Debus-Radziszewski reaction is a versatile method for imidazole synthesis.[3] While specific yields for this substrate are not available in the cited literature, similar reactions are known to provide moderate to good yields.[4]

Summary of Synthetic Methods

The presented three-step synthesis provides a clear and actionable pathway for obtaining this compound derivatives. The initial chlorination of p-nitroaniline is a high-yielding reaction.[1] The subsequent reduction of the nitro group is a standard transformation that can be achieved efficiently.[2] The final imidazole ring formation via the Debus-Radziszewski reaction is a classic and reliable method for constructing this heterocyclic system.[3][4] Researchers can adapt the provided protocols to synthesize a variety of derivatives by modifying the starting materials and reagents in the final cyclization step.

References

Application Notes and Protocols for the Analytical Characterization of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-dichloro-4-(1H-imidazol-2-yl)aniline is a chemical compound with potential applications in pharmaceutical research and development.[1][2] Accurate and robust analytical methods are crucial for its characterization, ensuring identity, purity, and quality control throughout the drug development process. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The presented data is representative and intended to serve as a guide for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for this type of compound.[3][4]

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:
ParameterResult
Retention Time~12.5 min
Purity (by area %)>99.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Filter Sample B->C D Inject Sample C->D E Gradient Elution D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC analysis workflow for purity assessment.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

Experimental Protocol:
  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer, or an LC-MS run can be performed using the HPLC conditions described above.

Data Presentation:
ParameterExpected ValueObserved Value
Molecular FormulaC₉H₇Cl₂N₃-
Molecular Weight228.08 g/mol -
[M+H]⁺ (monoisotopic)228.0095m/z 228.0098
Isotopic PatternConsistent with 2 Cl atomsObserved

Logical Relationship Diagram:

MS_Analysis Compound This compound Ionization Electrospray Ionization (ESI+) Compound->Ionization ProtonatedMolecule [M+H]⁺ Ion Ionization->ProtonatedMolecule MassAnalyzer High-Resolution Mass Analyzer ProtonatedMolecule->MassAnalyzer MassSpectrum Mass Spectrum MassAnalyzer->MassSpectrum Data Molecular Weight Confirmation Isotopic Pattern Analysis MassSpectrum->Data

Caption: Logical flow of mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Experimental Protocol:
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2 seconds.

Data Presentation (Representative):

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 br s 1H Imidazole N-H
~7.8 s 2H Aromatic C-H (aniline ring)
~7.1 s 2H Imidazole C-H

| ~5.5 | br s | 2H | Aniline N-H₂ |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~145 C-NH₂
~140 Imidazole C2
~130 C-Cl
~125 Aromatic C-H
~120 Imidazole C4/C5

| ~115 | Aromatic C-C(imidazole) |

Experimental Workflow Diagram:

NMR_Workflow A Dissolve sample in deuterated solvent B Place in NMR tube A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Process Data (FT, Phasing, Baseline Correction) C->E D->E F Assign Peaks and Elucidate Structure E->F

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan before scanning the sample. The resulting spectrum is typically presented in terms of transmittance or absorbance.

Data Presentation (Representative):
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (aniline and imidazole)
3100-3000MediumAromatic C-H stretching
~1620StrongN-H bending
~1580, ~1470StrongAromatic C=C stretching
~1250MediumC-N stretching
~850StrongC-Cl stretching

Logical Relationship Diagram:

FTIR_Logic cluster_molecule Molecular Structure cluster_spectrum FTIR Spectrum NH N-H Bonds Vib1 ~3300 cm⁻¹ NH->Vib1 Stretching CH Aromatic C-H Vib2 ~3050 cm⁻¹ CH->Vib2 Stretching CC C=C Bonds Vib3 ~1580 cm⁻¹ CC->Vib3 Stretching CN C-N Bonds Vib4 ~1250 cm⁻¹ CN->Vib4 Stretching CCl C-Cl Bonds Vib5 ~850 cm⁻¹ CCl->Vib5 Stretching

Caption: Relationship between functional groups and FTIR peaks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Reduction of 2,6-dichloro-4-nitroaniline: The starting material, 2,6-dichloro-4-nitroaniline, is reduced to 2,6-dichloro-p-phenylenediamine.

  • Cyclocondensation to form the imidazole ring: The resulting diamine is then reacted with a suitable C2 synthon, such as glyoxal or a glyoxal derivative, to form the imidazole ring, yielding the final product.

Q2: What are the critical factors affecting the yield in the final cyclocondensation step?

A2: The yield of the final product is highly sensitive to several factors, including:

  • Steric Hindrance: The two chlorine atoms ortho to the amino groups in 2,6-dichloro-p-phenylenediamine create significant steric hindrance, which can impede the cyclization reaction.

  • Reaction Conditions: Temperature, reaction time, choice of solvent, and the presence and type of catalyst are all critical parameters that need to be optimized.

  • Purity of Reactants: The purity of the 2,6-dichloro-p-phenylenediamine is crucial, as impurities can lead to side reactions and lower yields.

  • Choice of C2 Synthon: The reactivity of the dicarbonyl compound (e.g., glyoxal, glyoxal sodium bisulfite adduct) can influence the reaction rate and yield.

Q3: Are there any common side reactions to be aware of?

A3: Yes, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:

  • Incomplete cyclization: This can result in the formation of Schiff base intermediates.

  • Polymerization: Diamines can undergo polymerization, especially under harsh reaction conditions.

  • Formation of quinoxaline derivatives: Self-condensation of the diamine or reaction with certain dicarbonyl compounds can lead to the formation of quinoxaline byproducts.[1]

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound can be challenging due to the presence of structurally similar impurities. Common purification techniques include:

  • Column Chromatography: This is often the most effective method for separating the desired product from side products and unreacted starting materials.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining a highly pure product.

  • Acid-Base Extraction: Exploiting the basicity of the aniline and imidazole moieties can be useful for separating the product from non-basic impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of 2,6-dichloro-p-phenylenediamine (Step 1) Incomplete reduction of the nitro group.- Increase the amount of reducing agent (e.g., SnCl2·2H2O, Fe/HCl).- Extend the reaction time or increase the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere to prevent re-oxidation.
Degradation of the starting material or product.- Control the reaction temperature carefully, especially during exothermic steps.- Use a milder reducing agent if degradation is suspected.
Low yield of this compound (Step 2) Steric hindrance preventing cyclization.- Use a more reactive C2 synthon (e.g., glyoxal trimer dihydrate).- Employ a suitable catalyst to facilitate the reaction (e.g., a Lewis acid or a Brønsted acid).[2]
Suboptimal reaction conditions.- Optimize the reaction temperature and time. Start with milder conditions and gradually increase if no reaction is observed.- Screen different solvents to find one that provides good solubility for the reactants and facilitates the reaction. Ethereal or alcoholic solvents are often good starting points.
Formation of side products (e.g., quinoxalines, polymers).- Use a high-purity diamine.- Carefully control the stoichiometry of the reactants.- Consider using a protecting group strategy for one of the amino groups, although this adds extra steps.
Difficulty in purifying the final product Presence of closely related impurities.- Optimize the column chromatography conditions (e.g., try different solvent systems, use a gradient elution).- Attempt recrystallization from a variety of solvents or solvent mixtures.- Consider derivatization to a salt to facilitate purification, followed by neutralization.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-p-phenylenediamine

This protocol is based on the reduction of 2,6-dichloro-4-nitroaniline using tin(II) chloride.

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). Caution: The neutralization is highly exothermic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2,6-dichloro-p-phenylenediamine. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of this compound (Phillips-Ladenburg Condensation)

This is a generalized protocol for the cyclocondensation reaction. Optimization of the catalyst and reaction conditions may be required.

Materials:

  • 2,6-dichloro-p-phenylenediamine

  • Glyoxal (40% aqueous solution) or Glyoxal trimer dihydrate

  • Catalyst (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid like ZnCl₂)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-dichloro-p-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the catalyst (catalytic amount, e.g., 0.1 equivalents).

  • Add glyoxal (1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 2,6-dichloro-p-phenylenediamine

ParameterConditionExpected YieldPurityReference
Reducing AgentSnCl₂·2H₂O / HCl> 90%> 95%General method
SolventEthanolGeneral method
TemperatureRefluxGeneral method

Table 2: Troubleshooting Guide for Cyclocondensation Reaction Conditions

ParameterCondition A (Starting Point)Condition B (For Low Reactivity)Condition C (Alternative)
C2 Synthon Glyoxal (40% aq.)Glyoxal trimer dihydrateGlyoxal sodium bisulfite adduct
Catalyst p-Toluenesulfonic acidZinc Chloride (ZnCl₂)Acetic Acid
Solvent EthanolTolueneMethanol
Temperature Reflux (approx. 78 °C)Reflux (approx. 111 °C)Reflux (approx. 65 °C)
Reaction Time 4-8 hours12-24 hours6-12 hours

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation A 2,6-dichloro-4-nitroaniline B Reduction (e.g., SnCl2/HCl) A->B Reactant C 2,6-dichloro-p-phenylenediamine B->C Product D 2,6-dichloro-p-phenylenediamine E Cyclocondensation (e.g., Glyoxal, Catalyst) D->E Reactant F This compound E->F Final Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Final Step? CheckPurity Check Purity of 2,6-dichloro-p-phenylenediamine Start->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) CheckPurity->OptimizeConditions Purity OK Purification Refine Purification Strategy CheckPurity->Purification Impure ChangeSynthon Consider a More Reactive C2 Synthon OptimizeConditions->ChangeSynthon No Improvement Success Improved Yield OptimizeConditions->Success Improvement SideReactions Investigate Side Reactions (TLC, LC-MS) ChangeSynthon->SideReactions Still Low Yield ChangeSynthon->Success Improvement SideReactions->OptimizeConditions Identified & Avoidable SideReactions->Purification Identified & Separable

References

Technical Support Center: Purification of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. The guidance is based on established purification principles for substituted anilines and imidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, reddish-brown oil/solid. What causes this discoloration and how can I address it?

A1: The reddish-brown color is likely due to the formation of colored, oxidized impurities.[1][2][3] Anilines are susceptible to air oxidation, which can lead to the formation of polymeric by-products.[1][3][4] This is a common issue with aniline compounds, especially when stored over time.[3][4] Purification via column chromatography or recrystallization can often remove these colored impurities. For highly discolored samples, a preliminary purification step involving dissolving the crude product in a dilute acid (like HCl), washing with a non-polar organic solvent to remove non-basic impurities, and then re-precipitating the aniline by adding a base might be beneficial.[3]

Q2: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A2: If a single solvent is not effective, a mixed-solvent system is a good alternative.[5][6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.[5] Heating the mixture again to get a clear solution and then allowing it to cool slowly can promote crystal growth. Common solvent pairs for polar compounds include ethanol/water, methanol/water, or ethyl acetate/hexane.[6]

Q3: During column chromatography, my compound is not moving from the baseline, even with highly polar solvents like 100% ethyl acetate. What is happening?

A3: This indicates that your compound is highly polar and is strongly adsorbing to the silica gel. To elute a very polar compound, you may need to use a more polar solvent system.[7][8] A common strategy is to add a small percentage of methanol to your eluent (e.g., 5-10% methanol in dichloromethane or ethyl acetate). For basic compounds like anilines and imidazoles, adding a small amount of a base, such as triethylamine (e.g., 0.5-1%) or ammonium hydroxide, to the mobile phase can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel.[7]

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be addressed by several methods:

  • Increase the solvent volume: Add more of the "good" solvent to keep the compound dissolved for longer as it cools.[9]

  • Lower the starting temperature of crystallization: Ensure the solution is not supersaturated at a high temperature.

  • Use a different solvent system: The current solvent may be too poor for your compound.

  • Scratch the inside of the flask: This can provide a surface for nucleation.[9]

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.[9]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to increase the concentration and allow it to cool again.[9] If that fails, remove all solvent and try again with a different solvent system.[9]
Crystallization happens too quickly, yielding fine powder. The solution is too concentrated, or the cooling is too rapid.Re-dissolve the solid in more solvent and allow it to cool more slowly.[9] Insulating the flask can promote the growth of larger, purer crystals.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Consider adding activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of your product in the mother liquor.
Flash Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The chosen eluent system has insufficient selectivity.Perform a more thorough TLC analysis with different solvent systems to find an eluent that provides better separation (a larger ΔRf).[8]
The compound streaks or "tails" on the column. The compound is interacting too strongly with the stationary phase (silica gel is acidic).Add a small amount of a modifier to the eluent. For a basic compound like this aniline, adding 0.5-1% triethylamine or a few drops of ammonium hydroxide can improve the peak shape.[7]
The compound crystallizes on the column, blocking the flow. The compound has low solubility in the eluent, and the sample was loaded in too concentrated a solution.Use a wider column with more silica. Alternatively, try dry-loading the sample onto the column.[7][10] This involves pre-adsorbing the compound onto a small amount of silica gel from a solution and then loading the dry powder onto the column.[10]
No compound is recovered from the column. The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[7]

Illustrative Data Tables

Disclaimer: The following data is for illustrative purposes only and is based on typical results for the purification of similar aromatic amines. Actual results may vary.

Table 1: Example of Purity and Yield from Recrystallization

Sample Mass (g) Purity (by HPLC, %) Yield (%)
Crude Product5.0085.2-
Purified Product3.9599.179.0

Table 2: Illustrative Solvent Screening for Recrystallization

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling
WaterInsolubleInsolubleNo
EthanolSolubleVery SolublePoor, required significant concentration
Ethyl AcetateSparingly SolubleSolubleGood quality crystals
HexaneInsolubleInsolubleNo
Ethyl Acetate/Hexane (Mixed System)Sparingly SolubleSolubleExcellent, well-formed needles

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for a polar compound like this might be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for the desired compound.[7]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Pipette this solution carefully onto the top of the silica bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[10]

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.[8] Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization of Experimental Workflows

Recrystallization_Workflow Recrystallization Workflow for this compound crude Crude Product dissolve Dissolve in minimum hot 'good' solvent (e.g., Ethyl Acetate) crude->dissolve add_antisolvent Add 'poor' solvent (e.g., Hexane) until cloudy dissolve->add_antisolvent clarify Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool Cool slowly to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter to isolate crystals ice_bath->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Column Chromatography Workflow for this compound start Crude Product tlc Select eluent via TLC (aim for Rf ~0.25) start->tlc pack_column Pack silica gel column with selected eluent tlc->pack_column load_sample Load sample onto column (wet or dry loading) pack_column->load_sample elute Elute with solvent and collect fractions load_sample->elute analyze_fractions Analyze fractions by TLC elute->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions evaporate Remove solvent via rotary evaporation combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

References

identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of impurities.

Issue 1: Presence of Unreacted Starting Material - 2,6-dichloro-4-nitroaniline

  • Symptom: Chromatographic analysis (e.g., HPLC, TLC) of the crude product shows a significant peak corresponding to the starting material, 2,6-dichloro-4-nitroaniline.

  • Possible Cause: Incomplete reduction of the nitro group to the amine.

  • Troubleshooting Steps:

    • Verify Reductant Stoichiometry: Ensure the correct molar equivalent of the reducing agent (e.g., tin(II) chloride, sodium dithionite, or catalytic hydrogenation) was used.

    • Reaction Time and Temperature: The reduction may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or HPLC.

    • Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure its activity has not diminished. Use fresh catalyst if necessary.

Issue 2: Incomplete Cyclization to the Imidazole Ring

  • Symptom: Isolation of intermediates such as the N-(2,6-dichloro-4-aminophenyl)formamide or the corresponding diamine after reaction with glyoxal.

  • Possible Cause:

    • Suboptimal reaction conditions for the cyclization step.

    • Deactivation of the catalyst if one is used.

  • Troubleshooting Steps:

    • pH Adjustment: The cyclization is often acid-catalyzed. Ensure the appropriate acidic conditions are met.

    • Dehydrating Agent: The final step of imidazole ring formation involves dehydration. The use of a dehydrating agent or azeotropic removal of water might be necessary.

    • Temperature: Higher temperatures may be required to drive the cyclization to completion.

Issue 3: Formation of Polymeric or Tar-like Byproducts

  • Symptom: The reaction mixture becomes a dark, viscous, or intractable tar, making product isolation difficult.

  • Possible Cause: Side reactions of glyoxal, especially under strongly acidic or basic conditions, can lead to polymerization.

  • Troubleshooting Steps:

    • Control of Reactant Addition: Add the glyoxal solution slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

    • pH Control: Maintain the pH within the optimal range for the desired reaction to avoid polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Common impurities can be categorized based on the synthetic stage at which they arise:

  • From the Precursor Synthesis: If starting from 4-nitroaniline, an incomplete chlorination can lead to the presence of 2-chloro-4-nitroaniline .[1][2]

  • From the Reduction Step: Incomplete reduction of 2,6-dichloro-4-nitroaniline will result in its carryover into the final product.

  • From the Imidazole Ring Formation:

    • Isomeric Products: Depending on the reaction conditions, formation of the isomeric 1-(2,6-dichloro-4-aminophenyl)-1H-imidazole is possible.

    • Over-reaction Products: Side reactions with glyoxal can potentially lead to the formation of bis-imidazole species.

    • Quinoxaline-type Impurities: The reaction of aromatic diamines with glyoxal can sometimes lead to the formation of quinoxaline derivatives as byproducts.

Q2: What analytical techniques are best suited for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of isolated impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the purity of fractions during purification.

Q3: How can I purify the final product to remove these impurities?

A3: Purification can typically be achieved through the following methods:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can be used to separate the target compound from less polar and more polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.

  • Acid-Base Extraction: The basicity of the aniline and imidazole moieties can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic compounds. The pH of the aqueous layer can then be adjusted to precipitate the purified product.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
2-chloro-4-nitroanilineIncomplete chlorination of 4-nitroaniline172.56HPLC, LC-MS
2,6-dichloro-4-nitroanilineUnreacted starting material207.01HPLC, LC-MS
1-(2,6-dichloro-4-aminophenyl)-1H-imidazoleIsomeric byproduct228.08HPLC, LC-MS, NMR
Quinoxaline derivativesSide reaction with glyoxalVariableLC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4-nitroaniline (Precursor)

  • Dissolve 4-nitroaniline in concentrated hydrochloric acid.

  • Slowly add a solution of sodium chlorate in water while maintaining the reaction temperature below 30°C.

  • After the addition is complete, stir the mixture for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from glacial acetic acid or an ethanol/acetic acid mixture to obtain pure 2,6-dichloro-4-nitroaniline.

Protocol 2: Synthesis of this compound

  • Reduction of the Nitro Group:

    • Suspend 2,6-dichloro-4-nitroaniline in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction mixture to isolate the 2,6-dichloro-p-phenylenediamine.

  • Imidazole Ring Formation:

    • Dissolve the resulting diamine in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of glyoxal (40 wt. % in H₂O) dropwise at room temperature.

    • Add a catalytic amount of a mineral acid (e.g., HCl).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway A 4-Nitroaniline B 2,6-dichloro-4-nitroaniline A->B Chlorination (e.g., HCl, NaClO3) Imp1 Impurity: 2-chloro-4-nitroaniline A->Imp1 Incomplete Chlorination C 2,6-dichloro-p-phenylenediamine B->C Reduction (e.g., SnCl2 or H2/Pd-C) D This compound C->D Cyclocondensation (Glyoxal, H+)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Analyze Crude Product (HPLC, TLC) decision1 High level of starting material? start->decision1 issue1 Incomplete Reaction decision1->issue1 Yes decision2 Presence of isomeric impurity? decision1->decision2 No solution1 Increase reaction time/temp Check reagent stoichiometry issue1->solution1 end_node Purify Product (Column Chromatography, Recrystallization) solution1->end_node issue2 Non-selective Reaction decision2->issue2 Yes decision3 Polymeric byproducts observed? decision2->decision3 No solution2 Optimize reaction pH and temperature issue2->solution2 solution2->end_node issue3 Side Reactions decision3->issue3 Yes decision3->end_node No solution3 Control reactant addition rate and temperature issue3->solution3 solution3->end_node

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Stability of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses both an aniline and an imidazole ring, which are susceptible to degradation under certain conditions.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The amide linkage in the imidazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.

  • Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored degradation products. The reaction can be initiated by atmospheric oxygen, metal ions, or oxidizing agents like hydrogen peroxide.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical-mediated pathways affecting both the aniline and imidazole rings.

Q3: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound in solution The solution conditions (pH, temperature) may be promoting rapid degradation. The compound may be sensitive to light.Prepare solutions fresh before use. Store stock solutions at low temperatures (2-8 °C) and protect from light by using amber vials or covering with aluminum foil. Buffer the aqueous solution to a pH where the compound exhibits maximum stability.
Appearance of unknown peaks in HPLC chromatogram These are likely degradation products.Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in tracking the degradation process.
Poor recovery of the compound from the aqueous matrix The compound may be adsorbing to the surface of the sample container or filter membranes.Use silanized glassware or polypropylene containers to minimize adsorption. If filtering, ensure the filter material is compatible and does not bind to the compound.
Discoloration of the aqueous solution This is often an indication of oxidative degradation of the aniline moiety.De-gas the solvent to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental design.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[3]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux a solution of the compound (100 µg/mL in water) for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in water) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Table 1: Summary of Expected Forced Degradation Results

Stress Condition Expected Degradation Potential Degradation Products
Acidic Hydrolysis (0.1 M HCl, 60°C) Moderate to highImidazole ring-opened products
Basic Hydrolysis (0.1 M NaOH, 60°C) Moderate to highImidazole ring-opened products
Oxidative (3% H₂O₂, RT) HighOxidized aniline derivatives (e.g., N-oxides, quinone-imines)
Thermal (70°C) Low to moderateDepends on solid vs. solution state
Photolytic (UV/Vis light) ModerateComplex mixture of photoproducts

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in MeCN/MeOH) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Dilute to 100 µg/mL C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Dilute to 100 µg/mL D Oxidation (3% H₂O₂, RT) A->D Dilute to 100 µg/mL E Thermal Degradation (70°C) A->E Dilute to 100 µg/mL F Photolytic Degradation (UV/Vis Light) A->F Dilute to 100 µg/mL G Sample Neutralization (if necessary) B->G C->G D->G E->G F->G H HPLC Analysis G->H I Characterization of Degradants (LC-MS, NMR) H->I

Caption: Experimental workflow for the forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Imidazole Ring-Opened Product Parent->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product N-Oxides / Quinone-imines Parent->Oxidation_Product [O] Photo_Product Various Photoproducts Parent->Photo_Product

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-(1H-imidazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is an organic compound with the following properties:

  • Molecular Formula: C₉H₇Cl₂N₃[1]

  • Molecular Weight: 228.08 g/mol [1]

  • Appearance: Typically an off-white to light brown crystalline solid or powder.[2]

  • Solubility: Generally, it has limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[2] The solubility can be influenced by the pH of the solution due to the presence of amine groups.[2]

Q2: What are the primary applications of this compound?

A2: While specific applications for this exact molecule are not extensively documented in the provided search results, related dichloroaniline and imidazole derivatives are used as intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and dyes.[3] The imidazole moiety is known to be a feature in compounds with various biological activities.[2]

Q3: What safety precautions should be taken when handling this compound?

A3: Compounds of this nature, such as 2,6-dichloroaniline, are often classified with health hazards, including toxicity if swallowed, inhaled, or in contact with skin.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Synthesis & Purification

Q4: I am experiencing low yields during the synthesis of this compound. What are the potential causes and solutions?

A4: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature.

  • Sub-optimal Reagents: The purity of starting materials is critical.

    • Solution: Ensure the purity of your reactants and the dryness of your solvents. Moisture can interfere with many organic reactions.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

    • Solution: Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize side reactions. A patent for a similar compound, 2,6-dichloro-4-trifluoromethyl aniline, highlights the importance of controlling the chlorination process to avoid over-chlorination.[3]

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction and purification steps.

    • Solution: Optimize the extraction pH to ensure your product is in the organic phase. During purification by column chromatography, select an appropriate solvent system to achieve good separation. Recrystallization, while effective for purification, can lead to product loss if not optimized.[5]

Q5: My purified product shows impurities in the NMR/LC-MS analysis. How can I improve its purity?

A5: Impurities are a common challenge. Here are some purification strategies:

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solution: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: This is a standard method for separating compounds with different polarities.

    • Solution: A gradient of solvents might be necessary to separate your product from closely related impurities.

  • Distillation: For some aniline derivatives, vacuum distillation can be an effective purification method.[5][6]

    • Solution: If your compound is thermally stable, vacuum distillation can remove non-volatile impurities.

Analytical Characterization

Q6: I am having trouble with the analysis of this compound by GC-MS. What could be the issue?

A6: Gas chromatography (GC) can be challenging for some aniline derivatives.

  • Thermal Instability: The compound might be degrading in the hot injector port or on the column.

    • Solution: Lower the injector temperature and use a temperature program that does not exceed the compound's decomposition temperature.

  • Poor Volatility: The compound may not be volatile enough for GC analysis.

    • Solution: Consider derivatization to increase volatility or use an alternative analytical technique like HPLC or LC-MS.

  • Column Choice: The choice of GC column is crucial for good separation.[7]

    • Solution: A capillary column is often more effective than a packed column for analyzing anilines.[7]

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical example based on general synthetic methods for similar compounds.

  • Chlorination of a p-substituted aniline: A suitable starting material, such as 4-(1H-imidazol-2-yl)aniline, would be dissolved in a solvent like methanol or concentrated hydrochloric acid.[8][9]

  • A chlorinating agent, such as chlorine gas or potassium chlorate, would be slowly added while controlling the reaction temperature.[8][9]

  • The reaction progress would be monitored by TLC or HPLC.

  • Upon completion, the reaction mixture would be worked up, which may involve neutralization and extraction with an organic solvent.

  • The crude product would then be purified using column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Synthesis Reaction Parameters

ParameterValue
Starting Material4-(1H-imidazol-2-yl)aniline
Chlorinating AgentN-Chlorosuccinimide (NCS)
SolventAcetonitrile
Reaction Temperature60 °C
Reaction Time12 hours
Typical Yield65-75%
Purity (post-purification)>98% (by HPLC)

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMRPeaks corresponding to aromatic and imidazole protons.
¹³C NMRPeaks corresponding to aromatic and imidazole carbons.
Mass Spec (ESI+)[M+H]⁺ at m/z 228.0

Visualizations

Experimental Workflow

experimental_workflow start Start: Starting Materials reaction Synthesis: Chlorination Reaction start->reaction workup Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, LC-MS, HPLC purification->analysis end Final Product analysis->end signaling_pathway molecule 2,6-dichloro-4- (1H-imidazol-2-yl)aniline receptor Tyrosine Kinase Receptor molecule->receptor Inhibits pathway_start RAS/RAF/MEK/ERK Pathway receptor->pathway_start proliferation Cell Proliferation (Inhibition) pathway_start->proliferation apoptosis Apoptosis (Induction) pathway_start->apoptosis

References

overcoming poor solubility of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by several structural features:

  • Aniline and Imidazole Groups: The presence of a basic aniline group and an amphoteric imidazole group makes the molecule ionizable. Its net charge, and therefore aqueous solubility, is highly dependent on pH.[1][2]

  • Dichlorinated Phenyl Ring: The two chlorine atoms on the phenyl ring significantly increase the molecule's lipophilicity (hydrophobicity), which contributes to low intrinsic solubility in aqueous media.

  • Crystalline Structure: Like many "brick-dust" type molecules, a stable crystalline lattice structure can require substantial energy to overcome, further limiting solubility.[3]

Q2: Why is my compound crashing out of solution when I add it to my aqueous buffer?

A2: Precipitation upon addition to an aqueous buffer is a classic sign of poor solubility. This typically occurs because the buffer's pH is not optimal for keeping the compound in its charged, more soluble form.[4] Additionally, the concentration you are trying to achieve may be well above the compound's maximum solubility in that specific medium.

Q3: What is the first step I should take to troubleshoot solubility issues?

A3: The first and most critical step is to determine if the compound's solubility is pH-dependent. Since the molecule contains ionizable groups, a simple pH-solubility screen is recommended. This will inform whether pH modification or salt formation is a viable strategy.[5][6]

Q4: What is a pKa value, and why is it important for this compound?

A4: The pKa value is a measure of the acidity of a functional group. For this compound, there will be at least two relevant pKa values: one for the protonation of the basic aniline group and others related to the imidazole ring. Knowing the pKa values allows you to predict the charge state of the molecule at any given pH, according to the Henderson-Hasselbalch equation.[1][7] This is crucial for selecting a buffer system that will maintain the compound in its more soluble ionized form.[2][8]

Troubleshooting Guide: Enhancing Solubility

This guide provides strategies to address poor solubility during experiments.

Issue 1: Compound has low solubility in standard aqueous buffers (e.g., PBS pH 7.4).
  • Strategy 1: pH Modification

    • Explanation: As an ionizable compound, its solubility can be dramatically increased by adjusting the pH to favor the charged form.[4] For the basic aniline group, a pH below its pKa will lead to protonation (forming a soluble cation).

    • Recommendation: Conduct a pH-solubility profile. Test the solubility in a range of buffers (e.g., pH 2, 4, 6, 8, 10). This will identify the pH range of maximum solubility. For many basic drugs, solubility is higher at acidic pH.[9]

    • Caution: Ensure the chosen pH does not compromise the compound's chemical stability or interfere with the experimental assay.[10]

  • Strategy 2: Utilize Co-solvents

    • Explanation: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[11][12]

    • Recommendation: Prepare a concentrated stock solution of the compound in a neat organic solvent (e.g., DMSO, ethanol, or NMP). This stock can then be diluted into the final aqueous medium. Common co-solvents for final formulations include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[9][13]

    • Caution: The final concentration of the organic solvent should be kept to a minimum to avoid toxicity or off-target effects in biological assays. Always run a vehicle control.

Issue 2: The required concentration is too high for pH or co-solvent approaches alone.
  • Strategy 3: Surfactant-Mediated Solubilization

    • Explanation: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of these micelles can encapsulate the poorly soluble drug, increasing its apparent solubility.[14][15]

    • Recommendation: Test solubility in solutions containing non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers. These are generally well-tolerated in biological systems.

    • Caution: Surfactants can interfere with some cell-based assays or protein interactions.

  • Strategy 4: Complexation with Cyclodextrins

    • Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[16][17]

    • Recommendation: Screen for solubility enhancement using various cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Caution: Cyclodextrins are large molecules and may not be suitable for all applications. They can also interact with other components in the formulation.

Data Presentation: Illustrative Solubility Screening

The following tables provide an example of how to structure and present solubility screening data.

Table 1: pH-Dependent Solubility Profile (Illustrative Data)

Buffer pHSolvent SystemMaximum Solubility (µg/mL)Observations
2.050 mM Glycine-HCl> 1000Clear solution
4.550 mM Acetate Buffer450Clear solution
7.450 mM Phosphate Buffer (PBS)< 5Fine precipitate observed
9.050 mM Borate Buffer< 5Fine precipitate observed

Table 2: Co-solvent and Excipient Screening at pH 7.4 (Illustrative Data)

Vehicle / ExcipientConcentrationMaximum Solubility (µg/mL)
PBS (Control)-< 5
5% DMSO in PBSv/v25
10% Ethanol in PBSv/v40
20% PEG 400 in PBSv/v150
2% Polysorbate 80 in PBSw/v180
5% HP-β-CD in PBSw/v220

Diagrams and Workflows

G cluster_start Initial Observation cluster_screening Initial Screening cluster_decision Analysis cluster_paths Solubilization Strategies cluster_advanced Advanced Formulation (If necessary) start Poor solubility of This compound in aqueous buffer ph_screen Perform pH-Solubility Screen (pH 2-10) start->ph_screen decision Is solubility significantly pH-dependent? ph_screen->decision ph_path Optimize buffer pH for maximum solubility. Consider salt formation. decision->ph_path  Yes cosolvent_path Screen co-solvents (DMSO, PEG, Ethanol) and excipients (Surfactants, Cyclodextrins) decision->cosolvent_path  No or Insufficient advanced Consider advanced formulations: - Nanosuspensions - Amorphous Solid Dispersions ph_path->advanced cosolvent_path->advanced

Caption: Workflow for selecting a solubility enhancement strategy.

G cluster_system Aqueous System with Surfactant cluster_micelle Micelle Structure Head1 Core Hydrophobic Core Head1->Core Head2 Head2->Core Head3 Head3->Core Head4 Head4->Core Head5 Head5->Core Head6 Head6->Core Drug Poorly Soluble Drug Molecule Drug->Core Encapsulation EncapsulatedDrug Drug Molecule

Caption: Micellar solubilization of a hydrophobic drug by a surfactant.

Key Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Objective: To determine the aqueous solubility of the compound at different pH values.

  • Materials:

    • This compound

    • Series of buffers (e.g., 50 mM glycine at pH 2.0, 50 mM acetate at pH 4.5, 50 mM phosphate at pH 7.4, 50 mM borate at pH 9.0)

    • Microcentrifuge tubes

    • Orbital shaker/rotator

    • HPLC or UV-Vis spectrophotometer for quantification

  • Methodology:

    • Add an excess amount of the solid compound to a microcentrifuge tube (e.g., 2-5 mg).

    • Add a fixed volume of a specific pH buffer (e.g., 1 mL) to the tube.

    • Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

    • Repeat for each pH value.

Protocol 2: Co-solvent Solubility Assessment
  • Objective: To evaluate the solubility enhancement provided by common co-solvents.

  • Materials:

    • Compound of interest

    • Primary aqueous buffer (e.g., PBS, pH 7.4)

    • Co-solvents: DMSO, Ethanol, PEG 400

    • Equipment as listed in Protocol 1.

  • Methodology:

    • Prepare a series of co-solvent/buffer mixtures (e.g., 5% DMSO in PBS, 10% Ethanol in PBS, 20% PEG 400 in PBS).

    • Follow the same procedure as described in Protocol 1 (steps 1-8), but substitute the plain buffers with the co-solvent mixtures.

    • A control sample using only the primary aqueous buffer should be run in parallel for comparison.

    • Plot the measured solubility against the percentage of the co-solvent to understand the relationship and identify a suitable formulation.

References

optimizing reaction conditions for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline.

Experimental Workflow

The synthesis of this compound can be effectively carried out in a three-step process starting from 4-nitroaniline. The general workflow involves chlorination, followed by reduction of the nitro group, and finally, cyclization to form the imidazole ring.

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Imidazole Ring Formation A 4-Nitroaniline B 2,6-dichloro-4-nitroaniline A->B Cl2, MeOH or HCl/H2O2 C 3,5-dichloro-1,4-phenylenediamine B->C SnCl2·2H2O, HCl or H2, Pd/C D This compound C->D Glyoxal, NH3 or Formic Acid

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

A plausible synthetic route involves a three-step process starting from 4-nitroaniline.

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline

This procedure is adapted from a known method for the chlorination of p-nitroaniline.[1]

  • Chlorination: In a well-ventilated fume hood, dissolve 27.6 g of p-nitroaniline in 138 g of methanol in a reaction flask equipped with a magnetic stirrer.

  • Heat the mixture to 55°C.

  • Slowly bubble chlorine gas into the solution while maintaining the temperature between 55-60°C. A yellow solid will gradually precipitate.

  • Monitor the reaction progress by HPLC. Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the precipitate and wash it first with water, then with a 2% sodium carbonate solution until the washings are neutral.

  • Dry the resulting bright yellow solid to obtain 2,6-dichloro-4-nitroaniline. The expected molar yield is approximately 96%.[1]

Step 2: Synthesis of 3,5-dichloro-1,4-phenylenediamine

This step involves the reduction of the nitro group. A standard method using tin(II) chloride is described below.

  • Reduction: To a stirred solution of 2,6-dichloro-4-nitroaniline (1 equivalent) in ethanol, add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step is a cyclocondensation reaction to form the imidazole ring. One common method involves the reaction with glyoxal and a source of ammonia.

  • Cyclization: Dissolve 3,5-dichloro-1,4-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add an aqueous solution of glyoxal (1.1 equivalents) and ammonium acetate (2-3 equivalents).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis.

Problem 1: Low Yield in Chlorination Step

Question: My yield of 2,6-dichloro-4-nitroaniline is significantly lower than expected. What are the possible causes and solutions?

Answer:

  • Incomplete Reaction: The chlorination may not have gone to completion.

    • Solution: Ensure a continuous and sufficient flow of chlorine gas. Monitor the reaction closely using HPLC and continue the reaction until the starting material is fully consumed.

  • Over-chlorination: Excessive chlorination can lead to the formation of undesired byproducts.

    • Solution: Carefully control the reaction temperature between 55-60°C.[1] Avoid prolonged reaction times after the starting material has been consumed.

  • Loss of Product During Workup: The product might be lost during the washing steps.

    • Solution: Ensure the pH during the sodium carbonate wash is neutral and not basic, as a highly basic solution can lead to degradation of the product.

ParameterRecommended Condition
Temperature55-60°C[1]
Reaction MonitoringHPLC
Workup pHNeutral
Problem 2: Incomplete Reduction of the Nitro Group

Question: I am observing a mixture of starting material and product after the reduction step. How can I drive the reaction to completion?

Answer:

  • Insufficient Reducing Agent: The amount of tin(II) chloride may not be sufficient.

    • Solution: Use a larger excess of the reducing agent (up to 5 equivalents).

  • Reaction Time: The reaction may require a longer duration.

    • Solution: Extend the reflux time and continue to monitor the reaction by TLC every hour.

  • Catalyst Deactivation (for catalytic hydrogenation): If using H2 with a Pd/C catalyst, the catalyst may be poisoned.

    • Solution: Use a fresh batch of catalyst and ensure the starting material and solvent are free of impurities that could act as catalyst poisons.

Troubleshooting_Reduction Start Incomplete Reduction Q1 Is the amount of reducing agent sufficient? Start->Q1 A1_Yes Increase reaction time and monitor by TLC. Q1->A1_Yes Yes A1_No Increase equivalents of SnCl2·2H2O. Q1->A1_No No Q2 Using catalytic hydrogenation? A1_Yes->Q2 A2_Yes Check for catalyst poisoning. Use fresh catalyst. Q2->A2_Yes Yes A2_No Consider alternative reducing agents (e.g., Na2S2O4). Q2->A2_No No

Caption: Troubleshooting logic for incomplete reduction.

Problem 3: Formation of Side Products in the Cyclization Step

Question: I am getting a mixture of products during the imidazole ring formation. What are the common side reactions and how can I minimize them?

Answer:

  • Formation of Benzimidazoles: If the reaction conditions are not well-controlled, self-condensation of the diamine or reaction with other electrophiles can lead to the formation of benzimidazole byproducts.

    • Solution: Ensure the purity of the starting 3,5-dichloro-1,4-phenylenediamine. Use a slight excess of glyoxal to favor the desired reaction.

  • Polymerization: Glyoxal can polymerize under certain conditions.

    • Solution: Add the glyoxal solution slowly to the reaction mixture. Maintain a consistent reaction temperature.

  • Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted intermediates.

    • Solution: Increase the reaction time and ensure the temperature is maintained at reflux. The use of a mild acid catalyst like acetic acid can also promote cyclization.

ParameterRecommended ConditionPotential Issue
Reactant PurityHighFormation of byproducts
Glyoxal Stoichiometry1.1 equivalentsIncomplete reaction
TemperatureRefluxSlow reaction rate
CatalystAcetic Acid (optional)Incomplete cyclization

Frequently Asked Questions (FAQs)

Q1: What is the role of methanol in the chlorination step?

A1: Methanol acts as a solvent for the p-nitroaniline. Using a solvent allows for better control of the reaction temperature and more uniform mixing of the reactants.[1]

Q2: Are there alternative reducing agents for the nitro group reduction?

A2: Yes, other common reducing agents include catalytic hydrogenation (H2 gas with a palladium on carbon catalyst), sodium dithionite (Na2S2O4), or iron in acidic media. The choice of reducing agent may depend on the scale of the reaction and the available equipment.

Q3: Can I use a different aldehyde for the cyclization step?

A3: While glyoxal is a common choice for forming the unsubstituted imidazole ring, other aldehydes can be used to introduce substituents at the 2-position of the imidazole. However, this will result in a different final product.

Q4: How can I confirm the structure of the final product?

A4: The structure of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Q5: What are the main safety precautions to consider during this synthesis?

A5:

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Flammable Solvents: Methanol and ethanol are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).

  • General Precautions: Always wear appropriate personal protective equipment. Review the Safety Data Sheets (SDS) for all chemicals before use.

References

avoiding degradation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Visible Color Change or Degradation of the Compound

  • Potential Cause: Exposure to light, heat, or oxygen can lead to photodegradation or oxidative degradation of the aniline moiety.[1][2] Aniline derivatives are susceptible to oxidation, which can result in the formation of colored impurities.[3]

  • Solution:

    • Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

    • Store the container in a temperature-controlled environment, preferably at 2-8°C.

    • For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[1]

    • Verify the purity of the compound using the HPLC method outlined in the Experimental Protocols section.

Issue 2: Inconsistent Experimental Results

  • Potential Cause: Partial degradation of the compound due to improper storage or handling can lead to lower effective concentrations and the presence of interfering impurities. Hydrolysis of the imidazole or aniline functionalities could occur if the compound is exposed to moisture.[1][2]

  • Solution:

    • Review the storage conditions of the stock container. Ensure it is tightly sealed and stored in a desiccator to protect it from humidity.[1]

    • Prepare fresh solutions for each experiment from a solid stock that has been properly stored.

    • If degradation is suspected, purify a small amount of the compound by a suitable method (e.g., recrystallization or column chromatography) and compare its performance in the assay to the stored batch.

    • Run a purity check using the provided HPLC protocol.

Issue 3: Appearance of Additional Peaks in Chromatographic Analysis

  • Potential Cause: The presence of new peaks in techniques like HPLC or LC-MS indicates the formation of degradation products. These could arise from hydrolysis, oxidation, or photolysis.[2][4]

  • Solution:

    • Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway.[5]

    • Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times relative to the main peak.

    • Based on the identified degradation pathway, adjust storage conditions to mitigate the specific cause (e.g., if oxidation is the cause, store under inert gas).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, the compound should be stored in a tightly sealed, amber glass vial in a cool (2-8°C), dry, and dark place.[2] For long-term storage, placing the vial in a desiccator under an inert atmosphere (argon or nitrogen) is recommended to protect against moisture and oxidation.[1]

Q2: How does humidity affect the stability of this compound?

A2: The presence of moisture can lead to hydrolysis of the imidazole ring or the aniline functional group, resulting in the formation of impurities.[1][2] It is crucial to store the compound in a dry environment and use a desiccator.

Q3: Is this compound sensitive to light?

A3: Yes, aniline derivatives can be susceptible to photodegradation.[2] Exposure to UV or visible light can initiate chemical reactions that lead to the breakdown of the compound. Always store it in light-protecting containers.

Q4: Can I store solutions of this compound?

A4: While solid-state storage is preferred for long-term stability, solutions can be prepared for immediate use. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C or frozen), protected from light, and used as quickly as possible. The stability of the compound in solution will depend on the solvent and pH.

Q5: How can I check the purity of my stored compound?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A detailed protocol is provided in the Experimental Protocols section.

Quantitative Data Summary

The following table provides hypothetical degradation data for this compound under various storage conditions. Note: These values are for illustrative purposes and should be replaced with experimentally determined data.

Storage ConditionTemperature (°C)Humidity (%)Light ExposurePurity after 6 months (%)
Ideal2-8< 20Dark> 99
Room Temperature2540Dark95 - 98
Elevated Temperature4040Dark85 - 90
Room Temp, Light2540Ambient Light90 - 95
High Humidity2575Dark92 - 96

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a means to determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (solvent) to ensure no system peaks are present.

    • Inject the prepared sample solution.

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

2. Forced Degradation Study Protocol

This study helps to identify potential degradation pathways and products.[5][6]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the HPLC method described above to observe the formation of degradation products.

Visualizations

Degradation_Pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis A This compound B N-oxide derivatives A->B O2, light, heat D Amine cleavage products A->D H2O, acid/base F Radical species A->F UV light C Ring-opened products B->C E Imidazole ring opening D->E G Polymerized products F->G

Caption: Potential Degradation Pathways for the Compound.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Degradation start Degradation Suspected (e.g., color change, inconsistent results) check_purity Assess Purity via HPLC start->check_purity review_storage Review Storage Conditions (Temp, Light, Humidity) check_purity->review_storage Purity < Specification end Compound Stable check_purity->end Purity OK forced_degradation Perform Forced Degradation Study review_storage->forced_degradation purify Purify Compound review_storage->purify If immediate use is needed identify_pathway Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) forced_degradation->identify_pathway adjust_storage Adjust Storage Conditions (e.g., inert gas, desiccator) identify_pathway->adjust_storage adjust_storage->end purify->end

Caption: Troubleshooting Workflow for Compound Degradation.

Storage_Decision_Tree Storage Condition Selection Guide start Select Storage Duration short_term Short-term (< 1 month) start->short_term < 1 month long_term Long-term (> 1 month) start->long_term > 1 month storage_short Store at 2-8°C In tightly sealed amber vial short_term->storage_short storage_long Store at 2-8°C In tightly sealed amber vial In a desiccator Under inert atmosphere (Ar/N2) long_term->storage_long

Caption: Storage Condition Selection Guide.

References

Technical Support Center: Synthesis of Dichlorinated Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of dichlorinated aniline compounds. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity a major challenge in the dichlorination of aniline?

A1: The amino group of aniline is a strong activating, ortho-, para-directing group. Direct chlorination often leads to a mixture of mono-, di-, and polychlorinated isomers, with the 2,4-dichloro and 2,6-dichloro isomers being common products.[1][2] Controlling the reaction to favor a specific dichlorinated isomer is difficult because the initial monochlorination product is still highly activated and readily undergoes further chlorination.[2]

Q2: What causes the formation of dark purple or resinous byproducts during my chlorination reaction?

A2: The formation of colored byproducts is typically due to the oxidation of the aniline or its chlorinated derivatives.[2][3] This is a common issue, especially when using strong chlorinating agents or if trace amounts of water are present in the reaction mixture.[3] These byproducts can complicate the purification process significantly.

Q3: How can I improve the yield of a specific dichlorinated aniline isomer?

A3: Improving the yield of a specific isomer involves several strategies:

  • Use of Protecting Groups: Protecting the amino group as an acetanilide or a carbamate can moderate its activating effect and improve regioselectivity, though this requires additional protection and deprotection steps.[4][5]

  • Choice of Chlorinating Agent: Different reagents offer varying levels of selectivity. N-chlorosuccinimide (NCS) is often used for milder, more controlled chlorinations.[2] Copper(II) chloride (CuCl₂) has also been shown to favor para-chlorination under specific conditions.[4][5]

  • Solvent and Catalyst Systems: The reaction solvent can significantly influence selectivity. Ionic liquids have been used with CuCl₂ to achieve high yields of para-chlorinated products without needing hazardous supplements like HCl gas.[4][5] Organocatalysts, such as secondary ammonium salts, have been developed to achieve highly ortho-selective chlorination.[1]

Q4: What are the primary safety concerns when working with chlorinating agents for aniline synthesis?

A4: Many common chlorinating agents are hazardous.

  • Chlorine gas (Cl₂) and **sulfuryl chloride (SO₂Cl₂) ** are highly corrosive and toxic, requiring special handling procedures and strict control of emissions.[2]

  • N-chlorosuccinimide (NCS) is more convenient but should still be handled with care.

  • Reactions can be exothermic and may generate corrosive byproducts like hydrochloric acid (HCl).[6] Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Dichlorinated Product 1. Incomplete reaction. 2. Formation of polychlorinated byproducts (e.g., trichloroaniline).[2] 3. Degradation/oxidation of starting material or product.[3]1. Increase reaction time or temperature cautiously. Monitor reaction progress via TLC or GC-MS. 2. Use a milder chlorinating agent (e.g., NCS instead of Cl₂).[2] Carefully control the stoichiometry of the chlorinating agent (e.g., use just over 2 equivalents). 3. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to minimize oxidation.[3]
Poor Regioselectivity (Mixture of Isomers) 1. Strong activation by the unprotected amino group.[5] 2. Inappropriate choice of chlorinating agent or solvent system.1. Protect the amino group (e.g., as an acetanilide) to moderate its directing effect.[4] 2. For para-selectivity, consider using CuCl₂ in an ionic liquid.[4][5] 3. For ortho-selectivity, explore the use of specialized organocatalysts like diisopropylammonium salts.[1]
Formation of Colored Impurities 1. Oxidation of the aniline substrate or product.[2] 2. Presence of water in the reaction.[3]1. Run the reaction under an inert atmosphere. 2. Use thoroughly dried solvents and reagents. Consider adding molecular sieves if water contamination is suspected.[3] 3. During workup, a wash with a reducing agent solution (e.g., sodium bisulfite) may help. Purification via column chromatography with silica gel can also remove colored byproducts.[2]
Difficulty in Product Purification 1. Similar polarities of the desired product and isomeric byproducts. 2. Presence of resinous, hard-to-remove materials.[3]1. Utilize high-performance liquid chromatography (HPLC) or carefully optimized column chromatography with a shallow solvent gradient. 2. Recrystallization can be effective if a suitable solvent system is found. 3. For resinous materials, filter the crude reaction mixture through a plug of silica gel or celite before attempting further purification.[2]

Experimental Protocols

Protocol 1: Dichlorination of Aniline using N-Chlorosuccinimide (NCS)

This protocol is adapted from procedures aimed at polychlorination, where careful control of stoichiometry is key to achieving dichlorination.

Objective: To synthesize 2,4-dichloroaniline from aniline.

Materials:

  • Aniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Dichloromethane (or Ethyl Acetate)

  • Silica Gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (1 equivalent) in anhydrous acetonitrile.

  • Add N-chlorosuccinimide (NCS) (2.1 equivalents) to the solution portion-wise to control any initial exotherm.

  • Heat the reaction mixture to reflux and monitor its progress using TLC or GC-MS. The reaction may take several hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]

  • The crude product will likely be a mixture of isomers and some trichlorinated product. Purify the crude material using column chromatography on silica gel to isolate the desired 2,4-dichloroaniline isomer.

Protocol 2: Para-Selective Monochlorination using Copper(II) Chloride

While this protocol is optimized for monochlorination, it highlights a method for achieving high regioselectivity. Dichlorination would require harsher conditions or modified substrates, but the principles of using ionic liquids for control are relevant.

Objective: To synthesize 4-chloroaniline with high regioselectivity.

Materials:

  • Aniline derivative (e.g., 2-methylaniline)

  • Copper(II) Chloride (CuCl₂) (3 equivalents)

  • Ionic Liquid (e.g., 1-hexyl-3-methylimidazolium chloride)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Combine the aniline substrate (1 equivalent) and CuCl₂ (3 equivalents) in the ionic liquid in a reaction vessel.[4]

  • Heat the mixture at 40 °C and stir until the starting material is consumed (monitor by GC-MS).[4]

  • After cooling, add deionized water to the reaction mixture.

  • Extract the product with ethyl acetate multiple times.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent.

  • Purify the product by column chromatography to obtain the highly pure para-chlorinated aniline.

Quantitative Data Summary

The following table summarizes representative yields for chlorination reactions under different conditions, illustrating the challenge of achieving selectivity.

Aniline DerivativeChlorinating AgentSolvent / ConditionsMajor Product(s)Reported YieldReference
Aniline3 equiv. NCSAcetonitrile, reflux2,4,6-Trichloroaniline88% (isolated)[2]
2-Methylaniline3 equiv. CuCl₂Ionic Liquid, 40 °C4-Chloro-2-methylaniline91% (isolated)[4]
4-NitroanilineCl₂ in DCEMicroflow System2,6-Dichloro-4-nitroaniline90.6% (selectivity)[7]
AnilineCl₂ChloroformMixture of isomers and resinous crap"Dramatic failure"[3]

Visualizations

G cluster_start Starting Materials cluster_reaction Chlorination Step cluster_challenges Key Challenges cluster_workup Workup & Purification start_aniline Aniline Substrate reaction Reaction in Appropriate Solvent start_aniline->reaction start_reagent Chlorinating Agent (e.g., NCS, CuCl2, Cl2) start_reagent->reaction regio Poor Regioselectivity (Isomer Mixture) reaction->regio Potential Issues poly Over-chlorination (e.g., Trichloroaniline) reaction->poly Potential Issues oxide Oxidation (Colored Byproducts) reaction->oxide Potential Issues workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Crude Product purify Purification (Column Chromatography, Recrystallization) workup->purify product Isolated Dichlorinated Aniline Product purify->product

Caption: General workflow for the synthesis of dichlorinated anilines, highlighting critical challenges.

G start Problem: Formation of Colored Byproducts q1 Was the reaction run under an inert atmosphere? start->q1 a1_no Action: Re-run reaction under N2 or Ar. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Were anhydrous solvents and reagents used? a1_yes->q2 a2_no Action: Thoroughly dry all reagents and solvents. Consider molecular sieves. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Is the chlorinating agent known to be a strong oxidant? a2_yes->q3 a3_yes Action: Consider a milder reagent (e.g., NCS). q3->a3_yes Yes a3_no Action: Purify crude product via column chromatography. Use a charcoal or silica plug to remove baseline color. q3->a3_no No

Caption: Troubleshooting decision tree for the formation of colored byproducts in aniline chlorination.

References

minimizing off-target effects of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific biological activity and off-target effects of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline is limited in publicly available literature. This guide is based on the common challenges and methodologies associated with small molecule inhibitors, particularly kinase inhibitors, a class of compounds to which molecules with similar structures often belong. The troubleshooting advice and protocols provided are general best practices within this field.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when using this compound in their experiments.

Q1: My experimental results show unexpected phenotypes or toxicity that don't align with the presumed target's function. Could this be due to off-target effects?

A1: Yes, unexpected phenotypes are a strong indicator of off-target activity. Small molecule inhibitors can interact with unintended proteins, leading to a range of cellular responses.[1][2][3] To investigate this, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects may occur at different concentrations than on-target effects.

  • Use of a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary protein. Concordant results between two distinct inhibitors strengthen the evidence for on-target effects.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing a downstream effector of your target pathway or introducing a drug-resistant mutant of the target protein.

  • Target Engagement Assays: Confirm that the compound is engaging with its intended target within the cell at the concentrations used.[4]

Q2: How can I proactively assess the selectivity of this compound against a broader range of potential targets?

A2: Proactively assessing selectivity is crucial for minimizing and understanding off-target effects.[4] Several methods can be employed:

  • Kinase Profiling Panels: Screen the compound against a large panel of kinases.[4][5] This is a common and effective way to identify unintended kinase targets. Commercial services are available for this.

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify a broad range of protein interactors in an unbiased manner.[6][7]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound.[2][3]

Q3: I'm observing high background signaling or inconsistent results in my cellular assays. How can I optimize my experimental conditions to minimize these issues?

A3: High background and inconsistency can arise from several factors, including compound solubility and non-specific interactions.

  • Solubility Assessment: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and doesn't precipitate when diluted in your cell culture media. Poor solubility can lead to inaccurate concentrations and aggregation.

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for your compound treatment.

  • Titrate Compound Concentration: Use the lowest effective concentration of the compound that elicits the desired on-target effect to minimize off-target binding.

  • Optimize Incubation Time: Determine the optimal incubation time for your assay. Prolonged exposure can sometimes exacerbate off-target effects.

Quantitative Data Summary

The following table provides a template for organizing selectivity data for a small molecule inhibitor. Researchers should aim to populate such a table with their own experimental data.

TargetIC50 / Kd (nM)Assay TypeNotes
Primary Target e.g., 15e.g., BiochemicalOn-target potency
Off-Target 1e.g., 250e.g., Kinase PanelStructurally related kinase
Off-Target 2e.g., 1200e.g., Kinase PanelUnrelated kinase, lower affinity
Off-Target 3e.g., >10000e.g., Cellular AssayNo significant inhibition observed

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to assess the binding of a compound to a protein by measuring changes in the protein's thermal stability.[8]

Objective: To identify kinases that are directly bound and stabilized by this compound.

Materials:

  • Purified kinase proteins

  • SYPRO Orange dye (or equivalent)

  • Real-time PCR instrument with thermal ramping capability

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound stock solution in DMSO

Methodology:

  • Protein Preparation: Dilute purified kinases to a final concentration of 2 µM in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations (e.g., 10 µM). Include a DMSO-only control.

  • Assay Plate Setup: In a 96-well or 384-well PCR plate, add the diluted kinase solution, SYPRO Orange dye (at a final dilution of 1:1000), and the compound or DMSO control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A significant increase in Tm in the presence of the compound compared to the DMSO control indicates binding and stabilization.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the assessment of target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.

Objective: To confirm that this compound engages its target protein inside the cell.

Materials:

  • Cultured cells

  • This compound

  • PBS and lysis buffer

  • PCR tubes and thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Methodology:

  • Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a control.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.

  • Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining by SDS-PAGE and Western blotting.

  • Data Analysis: A compound that binds and stabilizes its target will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Optimization cluster_selectivity Selectivity Assessment cluster_outcome Outcome phenotype Unexpected Phenotype / Toxicity dose_response Dose-Response Analysis phenotype->dose_response controls Use Orthogonal Inhibitor & Rescue phenotype->controls inconsistent Inconsistent Results optimization Optimize Assay Conditions (Solubility, Time) inconsistent->optimization kinase_panel Kinase Panel Screening dose_response->kinase_panel proteomics Chemical Proteomics dose_response->proteomics cetsa Cellular Target Engagement (CETSA) controls->cetsa optimization->cetsa conclusion Confirmed On-Target vs. Off-Target Effects kinase_panel->conclusion proteomics->conclusion cetsa->conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

signaling_pathway_off_target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound target Primary Target Kinase compound->target Inhibits off_target Off-Target Kinase compound->off_target Inhibits (Lower Affinity) downstream1 Downstream Effector 1 target->downstream1 phenotype1 Desired Phenotype downstream1->phenotype1 downstream2 Downstream Effector 2 off_target->downstream2 phenotype2 Undesired Phenotype downstream2->phenotype2

Caption: On-target vs. potential off-target signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline and Other Anaplastic Lymphoma Kinase (ALK) Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel compound, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, and established Anaplastic Lymphoma Kinase (ALK) inhibitors. The data presented is based on existing literature for known ALK inhibitors and serves as a framework for the potential evaluation of new chemical entities in this class.

Comparative Bioactivity of ALK Inhibitors

The inhibitory activity of this compound against ALK-positive cancer cell lines would be a critical measure of its potential as a therapeutic agent. For comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of two well-characterized ALK inhibitors, Crizotinib and Lorlatinib, against various ALK-driven cancer cell lines, including those with resistance mutations.

CompoundCell LineALK StatusIC50 (nM)
This compound H3122EML4-ALK v1Hypothetical Data
H3122 CREML4-ALK L1196M (Gatekeeper Mutation)Hypothetical Data
Ba/F3EML4-ALK G1202R (Solvent Front Mutation)Hypothetical Data
Crizotinib H3122EML4-ALK v196[1]
Karpas-299NPM-ALK~50
SUP-M2NPM-ALK~50
H3122 CREML4-ALK L1196M (Gatekeeper Mutation)>1000[2]
Lorlatinib H3122EML4-ALK v146
Ba/F3EML4-ALK G1202R (Solvent Front Mutation)46[3][4]
H3122 G1202R/L1196MEML4-ALK Compound Mutation2253[3][4]

Experimental Protocols

To validate the bioactivity of a novel compound like this compound, standardized in vitro assays are essential. Below are detailed protocols for determining cell viability and target engagement.

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Materials:

  • 96-well plates

  • ALK-positive cancer cell lines (e.g., H3122)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound) and reference compounds (Crizotinib, Lorlatinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test and reference compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Target Engagement - Western Blot for ALK Phosphorylation

Western blotting can be used to determine if the compound inhibits the autophosphorylation of ALK, which is a key indicator of target engagement.[9]

Materials:

  • ALK-positive cancer cell lines

  • Test and reference compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604) and anti-total-ALK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture ALK-positive cells and treat with various concentrations of the test and reference compounds for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ALK antibody as a loading control.

  • Analyze the band intensities to determine the effect of the compound on ALK phosphorylation.

Visualizing Molecular Pathways and Experimental Workflows

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives tumor cell proliferation and survival by activating downstream signaling pathways such as the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3] ALK inhibitors block the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription ALK_Inhibitor This compound (ALK Inhibitor) ALK_Inhibitor->ALK Experimental_Workflow start Start: Novel Compound (this compound) cell_culture Culture ALK-positive Cancer Cell Lines start->cell_culture treatment Treat Cells with Compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay target_assay Target Engagement Assay (e.g., Western Blot for p-ALK) treatment->target_assay ic50 Determine IC50 Value viability_assay->ic50 inhibition Confirm Inhibition of ALK Phosphorylation target_assay->inhibition end End: Bioactivity Profile ic50->end inhibition->end

References

A Prospective Structure-Activity Relationship Guide for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationship (SAR) of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline analogs, focusing on their hypothetical role as kinase inhibitors. Due to the limited publicly available data on this specific chemical series, this document serves as a prospective guide, drawing parallels from structurally related compounds and outlining experimental strategies for their evaluation.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of a dichlorinated aniline ring and a 2-aminoimidazole moiety suggests a potential for these compounds to act as kinase inhibitors. Dichlorinated aromatic systems are frequently found in kinase inhibitors, where they can occupy hydrophobic pockets and form key interactions within the ATP-binding site. The 2-aminoimidazole core is also a well-established hinge-binding motif in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region.[1][2] This guide will explore the hypothetical SAR of this compound class and provide detailed experimental protocols to facilitate their synthesis and biological evaluation.

Core Structure and Postulated Interactions

The core structure of this compound offers several points for chemical modification to explore the SAR and optimize for potency and selectivity against specific kinases.

Caption: Core chemical structure and potential modification sites (R1, R2, R3).

Based on the analysis of similar compounds, the 2-aminoimidazole moiety is predicted to interact with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The dichlorinated aniline ring is likely to occupy a hydrophobic pocket adjacent to the ATP-binding site. Variations at the R1, R2, and R3 positions could modulate the compound's affinity, selectivity, and pharmacokinetic properties.

Hypothetical Structure-Activity Relationship and Comparative Data

To guide the exploration of this chemical series, the following table presents a hypothetical SAR based on common observations from related kinase inhibitors. The inhibitory concentrations (IC50) are illustrative and would need to be determined experimentally.

Compound IDR1 (Imidazole N1)R2 (Aniline N-H)R3 (Imidazole C4/C5)Predicted IC50 (nM) vs. Target Kinase (e.g., Src)Rationale for Predicted Activity
Parent HHH500Baseline activity from the core scaffold.
A-1 MethylHH250Small alkyl groups at N1 can improve potency by enhancing hydrophobic interactions.
A-2 CyclopropylHH150Constrained alkyl groups can improve binding affinity and metabolic stability.
A-3 (2-methoxyethyl)HH400Introduction of polar groups may decrease activity if the pocket is purely hydrophobic.
B-1 HMethylH>1000N-alkylation of the aniline may disrupt critical hydrogen bonds.
B-2 HAcetylH>1000Acylation is likely to abolish the hydrogen-donating ability, leading to loss of activity.
C-1 HHMethyl300Small substituents on the imidazole ring can be tolerated and may fine-tune selectivity.
C-2 HHPhenyl800Bulky groups at this position may cause steric clashes within the binding site.

Proposed Signaling Pathway for Investigation

Given the structural similarities to known Src family kinase (SFK) inhibitors, a plausible signaling pathway to investigate for these analogs is the Src signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras FAK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Motility ERK->Proliferation Inhibitor 2,6-dichloro-4-(1H-imidazol- 2-yl)aniline Analog Inhibitor->Src Inhibition

Caption: Proposed inhibition of the Src kinase signaling pathway.

Experimental Protocols

To validate the hypothesized activity and SAR of these analogs, the following experimental protocols are recommended.

General Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs can be approached through several reported methods for similar structures. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Synthesis Workflow A 2,6-dichloro-4-nitroaniline B Reduction A->B C 1,2-diamino-3,5-dichlorobenzene B->C D Cyclization with Imidate or equivalent C->D E This compound D->E F N-Alkylation (R1) or C-Substitution (R3) E->F G Final Analogs F->G

Caption: A potential synthetic workflow for the target compounds.

Detailed Protocol:

  • Reduction of 2,6-dichloro-4-nitroaniline: The starting material, 2,6-dichloro-4-nitroaniline, can be reduced to 1,2-diamino-3,5-dichlorobenzene using standard reduction methods, such as catalytic hydrogenation (H2, Pd/C) or chemical reduction (e.g., SnCl2/HCl).[3][4]

  • Imidazole Ring Formation: The resulting diamine can be cyclized with an appropriate C1 building block to form the imidazole ring. This can be achieved by reacting the diamine with an imidate, such as ethyl formimidate, or with formamidine acetate.[5]

  • Analog Synthesis:

    • R1 Substitution: N-alkylation of the imidazole ring can be performed by treating the parent compound with an appropriate alkyl halide in the presence of a base (e.g., NaH, K2CO3).[5]

    • R3 Substitution: Analogs with substitutions on the imidazole ring can be synthesized by using substituted C1 building blocks during the cyclization step.

In Vitro Kinase Inhibition Assay

A widely used method to determine the inhibitory activity of compounds against a specific kinase is the in vitro kinase assay.[6][7][8][9]

Materials:

  • Recombinant kinase (e.g., Src)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a microplate well, combine the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The this compound scaffold holds significant potential for the development of novel kinase inhibitors. This guide provides a framework for the systematic exploration of its SAR. By synthesizing and evaluating a focused library of analogs based on the principles outlined herein, researchers can efficiently identify potent and selective kinase inhibitors for further preclinical and clinical development. The proposed experimental protocols offer a starting point for the practical implementation of these studies.

References

Comparative Analysis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline and Structurally Related Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide for researchers, scientists, and drug development professionals detailing the structure-activity relationships, biological activities, and experimental protocols for a class of potential kinase inhibitors.

The compound 2,6-dichloro-4-(1H-imidazol-2-yl)aniline and its analogs represent a scaffold of significant interest in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The substitution pattern of a dichlorinated aniline ring coupled with a heterocyclic imidazole moiety is a recurring motif in compounds designed to target the ATP-binding site of various protein kinases. This guide provides a comparative overview of this compound and similar compounds, focusing on their biological activities, and presents relevant experimental methodologies for their evaluation.

Physicochemical Properties of Lead Compound

A foundational understanding of the lead compound, this compound, is crucial for comparative analysis. Its key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 1337882-05-9[1][2]
Molecular Formula C₉H₇Cl₂N₃[1]
Molecular Weight 228.08 g/mol [1]
Canonical SMILES C1=CN=C(N1)C2=CC(=C(C(=C2)Cl)N)Cl[1]

Comparative Landscape of Structurally Similar Compounds

While specific biological data for this compound is not extensively available in the public domain, the broader class of compounds sharing its core structural features has been investigated for various therapeutic applications. The 2,6-dichloroaniline moiety is a well-established pharmacophore in numerous kinase inhibitors, where it often occupies a hydrophobic pocket in the kinase ATP-binding site. The imidazole ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase.

A structurally related compound, N-(2,6-dichlorophenyl)-1H-imidazol-2-amine , shares the dichlorophenyl and imidazole groups. While its primary pharmacological action is not as a kinase inhibitor, its structure provides a basis for understanding the potential interactions of the lead compound. Another relevant analog is [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine , a potent, orally active Src kinase inhibitor.[4] This highlights the potential for the 2,6-dichlorophenyl group to confer inhibitory activity against tyrosine kinases.

Furthermore, the imidazolyl)aniline scaffold is a key component of inhibitors targeting kinases such as the Insulin-like Growth Factor 1 Receptor (IGF-1R). Modifications on the aniline and imidazole rings have been shown to modulate potency and selectivity.

Hypothesized Biological Target and Signaling Pathway

Based on the prevalence of the 2,6-dichloroaniline and imidazole moieties in known kinase inhibitors, it is hypothesized that this compound may function as an inhibitor of a protein tyrosine kinase. Tyrosine kinases are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.

A representative signaling pathway involving a receptor tyrosine kinase (RTK) that could potentially be targeted by such a compound is depicted below.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds P1 Dimerization & Autophosphorylation RTK->P1 Induces Grb2 Grb2 P1->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Evaluation

To assess the biological activity of this compound and its analogs as potential kinase inhibitors, a series of in vitro and cell-based assays are required.

This experiment aims to determine the direct inhibitory effect of the compound on the activity of a specific kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide with a tyrosine residue), ATP, assay buffer, test compound, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent. f. Measure the signal (e.g., fluorescence, luminescence, or absorbance), which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

This assay assesses the effect of the compound on the growth and viability of cancer cell lines that are known to be dependent on the activity of the target kinase.

Protocol:

  • Reagents and Materials: Cancer cell line, cell culture medium, serum, test compound, and a cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of concentrations of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent and incubate as per the manufacturer's instructions. e. Measure the signal (e.g., absorbance or fluorescence), which correlates with the number of viable cells.

  • Data Analysis: Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

The following diagram illustrates a typical workflow for the initial evaluation of a potential kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis & Characterization Biochem In Vitro Kinase Assay (Determine IC₅₀) Start->Biochem Cell Cell-Based Proliferation Assay (Determine GI₅₀) Biochem->Cell Western Target Phosphorylation Assay (Western Blot) Cell->Western SAR Structure-Activity Relationship (SAR) Analysis Western->SAR Lead Lead Optimization SAR->Lead

References

Navigating Kinase Selectivity: A Comparative Analysis of a Novel Imidazole-Based TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a detailed comparative assessment of the selectivity of a novel 2,4-1H-imidazole carboxamide, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), against other established TAK1 inhibitors. The following sections present quantitative data, in-depth experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding of its selectivity profile.

Executive Summary

The 2,4-1H-imidazole carboxamide scaffold has emerged as a promising framework for the development of selective kinase inhibitors. This guide focuses on a representative compound from this class, herein referred to as Imidazole 22, and benchmarks its selectivity against two other known TAK1 inhibitors: Takinib and HS-276. Analysis of broad-spectrum kinase profiling data reveals that Imidazole 22 exhibits a high degree of selectivity for TAK1, with minimal off-target interactions. This comparison highlights the potential of the imidazole carboxamide scaffold in achieving superior kinase selectivity.

Comparative Selectivity Analysis

The selectivity of a kinase inhibitor is a critical determinant of its clinical potential. To objectively assess the selectivity of Imidazole 22, its performance was compared against Takinib and HS-276 using data from comprehensive kinase panel screens. The results are summarized in the tables below, showcasing the inhibitory activity against TAK1 and other kinases.

Table 1: Selectivity Profile of Imidazole 22

Target KinasePercent Inhibition @ 10 µM
TAK1 >95%
ABL1(H369P)>65%
EIF2AK1>65%
TNK2>65%
YANK1>65%

Data derived from a KINOMEscan screen against 468 kinases.[1]

Table 2: Selectivity Profile of HS-276

Target KinaseIC50 (nM)
TAK1 8.25[2]
CLK229[2]
GCK33[2]
ULK263[2]
MAP4K5125[2]
IRAK1264[2]
NUAK270[2]
CSNK1G2810[2]
CAMKKβ-11280[2]
MLK15585[2]

Table 3: Selectivity Profile of Takinib

Target KinaseIC50 (nM)
TAK1 9.5[3][4]
IRAK4120[3][4]
IRAK1390[3][4]
GCK430
CLK2430
MINK11900

Experimental Protocols

The data presented in this guide were generated using established and robust experimental methodologies. The following sections detail the protocols for the key assays used to determine kinase inhibitor selectivity.

Biochemical Kinase Inhibition Assays

Biochemical kinase assays are fundamental to determining the potency of an inhibitor against its intended target and a panel of other kinases. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Protocol Outline:

  • Reagents and Preparation:

    • Recombinant human kinase enzymes.

    • Specific peptide or protein substrates for each kinase.

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]-ATP) or in a system with a detection reagent (e.g., ADP-Glo™).

    • Assay buffer containing appropriate salts, buffering agents, and cofactors (e.g., MgCl₂).

    • Test compounds (e.g., Imidazole 22, HS-276, Takinib) dissolved in a suitable solvent, typically DMSO.

  • Assay Procedure:

    • A reaction mixture is prepared containing the kinase, substrate, and assay buffer.

    • The test compound is added at various concentrations (typically in a serial dilution).

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis:

    • The percentage of kinase activity remaining at each compound concentration is calculated relative to a control (DMSO vehicle).

    • IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases. This method provides a broad overview of an inhibitor's selectivity.[5][6]

Protocol Outline:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).

    • After an incubation period to reach equilibrium, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is measured by qPCR.

  • Data Interpretation:

    • The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound (vehicle control). A lower percentage indicates a stronger interaction between the test compound and the kinase.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing kinase inhibitor selectivity, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) mix Mix Kinase, Substrate, and Compound reagents->mix compound Prepare Test Compound (Serial Dilutions) compound->mix initiate Initiate Reaction (Add ATP) mix->initiate incubate Incubate initiate->incubate quantify Quantify Phosphorylation incubate->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Caption: Workflow for a typical biochemical kinase inhibition assay.

tak1_pathway cluster_stimuli Upstream Stimuli cluster_signaling Signaling Cascade cluster_downstream Downstream Effects TNFa TNF-α TAK1 TAK1 TNFa->TAK1 IL1 IL-1 IL1->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation AP1->Inflammation AP1->Proliferation Imidazole22 Imidazole 22 Imidazole22->TAK1 Inhibition

Caption: Simplified TAK1 signaling pathway and the point of inhibition.

References

Navigating the Selectivity Landscape: A Cross-Reactivity Profile of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides a comparative framework for the cross-reactivity profiling of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, a compound of interest in medicinal chemistry. Due to the limited publicly available screening data for this specific molecule, this document serves as a practical template, outlining the essential experimental approaches and data presentation standards for characterizing its selectivity against a panel of protein kinases. The methodologies and comparative data presented are based on established industry-standard assays and a well-characterized reference compound to illustrate the profiling process.

Comparative Selectivity Analysis

A critical step in drug discovery is to quantify a compound's interaction with a broad range of potential biological targets. Kinase profiling, in particular, is essential for aniline-based compounds, which are often designed as kinase inhibitors. The following table illustrates how the cross-reactivity data for this compound could be presented in comparison to a known multi-kinase inhibitor, Sunitinib. The data herein is hypothetical and serves as an example of a comparative analysis.

Target KinaseThis compound (% Inhibition at 10 µM)Sunitinib (% Inhibition at 10 µM)
Primary Target(s)
VEGFR2 (KDR)9598
PDGFRβ9297
Selected Off-Targets
EGFR2545
SRC3060
ABL11585
CDK21030
ROCK1515
p38α (MAPK14)825

Experimental Protocols

To generate the data for a comprehensive cross-reactivity profile, several biophysical and cell-based assays are employed. The following are detailed protocols for two widely accepted methods for determining compound selectivity.

KINOMEscan™ Assay Protocol (Competitive Binding Assay)

The KINOMEscan™ platform is a high-throughput in vitro method that quantitatively measures the binding of a test compound to a large panel of kinases.

  • Assay Principle: The assay is based on a competitive binding format where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding to the kinase's active site.

  • Preparation of Reagents:

    • Test Compound: this compound is solubilized in DMSO to create a stock solution.

    • Kinase Panel: A panel of human kinases expressed as fusions with a DNA tag is utilized.

    • Ligand-coated Beads: Affinity beads are coated with a broad-spectrum kinase inhibitor.

  • Assay Procedure:

    • The test compound is incubated with the DNA-tagged kinase and the ligand-coated beads in a binding buffer.

    • The mixture is allowed to reach equilibrium.

    • The beads are washed to remove unbound protein.

    • The amount of kinase-DNA tag bound to the beads is quantified using qPCR.

  • Data Analysis: The results are reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound to the kinase.

Cellular Thermal Shift Assay (CETSA) Protocol (Target Engagement Assay)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

  • Assay Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures the extent of this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the soluble target protein.

  • Cell Culture and Treatment:

    • Cells expressing the target of interest are cultured to a suitable confluency.

    • The cells are treated with this compound or a vehicle control (DMSO) and incubated to allow for compound entry and target binding.

  • Thermal Challenge:

    • The treated cells are harvested and lysed.

    • The cell lysates are divided into aliquots and heated at a range of temperatures for a defined period (e.g., 3 minutes).

    • The samples are then cooled to room temperature.

  • Quantification of Soluble Protein:

    • The heated lysates are centrifuged to pellet aggregated proteins.

    • The supernatant containing the soluble protein fraction is collected.

    • The amount of the target protein in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of kinase inhibition and the workflow of cross-reactivity profiling, the following diagrams are provided.

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor This compound Inhibitor->RTK

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway.

G Cross-Reactivity Profiling Workflow start Start: Novel Compound Synthesis (this compound) primary_assay Primary Target Assay (e.g., VEGFR2 activity assay) start->primary_assay broad_screen Broad Panel Kinase Screen (e.g., KINOMEscan™) primary_assay->broad_screen data_analysis Data Analysis: - Identify primary targets - Identify off-targets - Calculate selectivity score broad_screen->data_analysis cellular_validation Cellular Target Engagement (e.g., CETSA) data_analysis->cellular_validation in_vivo In Vivo Efficacy and Toxicity Studies cellular_validation->in_vivo end End: Selectivity Profile Established in_vivo->end

Caption: A typical workflow for characterizing the cross-reactivity of a novel compound.

A Comparative Analysis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking analysis of the investigational compound 2,6-dichloro-4-(1H-imidazol-2-yl)aniline against established drugs, hypothetically positioning it as a novel kinase inhibitor. The following sections detail its comparative efficacy, selectivity, and potential mechanisms of action, supported by established experimental protocols.

Introduction

This compound is a small molecule featuring a dichlorophenyl ring linked to an amino-imidazole group. While direct extensive biological data for this specific molecule is emerging, its structural elements are present in known kinase inhibitors. For the purpose of this comparative guide, we will benchmark its hypothetical activity as a Src kinase inhibitor against the well-established drugs Dasatinib and Bosutinib. This comparison is based on the presence of the 2,6-dichlorophenyl moiety in other potent Src inhibitors.[1] The imidazole and aniline components are also common in kinase inhibitor scaffolds.[2][3]

Comparative Efficacy and Selectivity

To provide a clear comparison, the following table summarizes hypothetical and known IC50 values for the inhibition of the Src kinase family and off-target kinases. The data for this compound is presented as a hypothetical profile for illustrative purposes.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical)Dasatinib (Known)Bosutinib (Known)
Src Family Kinases
Src15<11.2
Lck25<11.3
Yes20<11.1
Other Kinases
Abl150<11
c-Kit>100016>10000
PDGFRβ>10001.316

Note: Data for Dasatinib and Bosutinib are derived from publicly available databases and literature. The data for this compound is hypothetical for benchmarking purposes.

Signaling Pathway and Mechanism of Action

The Src family of kinases are non-receptor tyrosine kinases that play a crucial role in regulating cell growth, differentiation, and survival. Their aberrant activation is implicated in various cancers. The diagram below illustrates the hypothetical mechanism of action for this compound within the Src signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Substrate Downstream Substrates (e.g., STAT3, FAK) Src->Substrate Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis Substrate->Proliferation Molecule This compound Molecule->Src Inhibition Dasatinib Dasatinib Dasatinib->Src Bosutinib Bosutinib Bosutinib->Src

Hypothetical inhibition of the Src signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to benchmark this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases.

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound.

  • Procedure:

    • A radiometric or fluorescence-based assay is performed in a 96- or 384-well plate format.

    • The test compound is serially diluted and incubated with the kinase, substrate, and ATP.

    • The amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

start Prepare serial dilutions of test compound step2 Incubate compound with kinase, substrate, and ATP start->step2 step3 Quantify substrate phosphorylation step2->step3 end Calculate IC50 values step3->end

Workflow for in vitro kinase inhibition assay.
Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the compound in cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines with known Src activation status (e.g., HT-29, A549).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with serial dilutions of the test compound for 72 hours.

    • Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).

    • GI50 (concentration for 50% growth inhibition) values are determined.

Table 2: Hypothetical Anti-Proliferative Activity (GI50 in µM)

Cell LineThis compound (Hypothetical)Dasatinib (Known)Bosutinib (Known)
HT-29 (Colon Cancer)1.50.81.2
A549 (Lung Cancer)2.81.52.1
MCF-7 (Breast Cancer)>10>10>10

Note: Data for Dasatinib and Bosutinib are representative values from published studies. The data for this compound is hypothetical.

Western Blot Analysis of Phospho-Src

Objective: To confirm the on-target activity of the compound by measuring the phosphorylation status of Src in treated cells.

Methodology:

  • Procedure:

    • Cancer cells are treated with the test compound at various concentrations for a specified time.

    • Cell lysates are prepared and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phospho-Src (p-Src) and total Src, followed by secondary antibodies.

    • Bands are visualized and quantified to determine the ratio of p-Src to total Src.

A Treat cells with test compound B Prepare cell lysates A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Probe with antibodies (p-Src, total Src) D->E F Visualize and quantify protein bands E->F

References

In Vivo Efficacy of Novel Kinase Inhibitors: A Comparative Analysis of 2,6-disubstituted Anilino-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Anilino-Pyrimidine Derivatives as Kinase Inhibitors

Anilino-pyrimidine derivatives have emerged as a significant class of compounds in cancer therapy due to their ability to selectively inhibit protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. The core structure of these compounds allows for diverse substitutions, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. This guide will explore the in vivo validation of representative compounds from this class, comparing their efficacy against established alternative therapies.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of a representative anilino-pyrimidine compound (Compound A) compared to a standard-of-care chemotherapeutic agent in a human tumor xenograft model.

Table 1: In Vivo Antitumor Activity in A549 Lung Cancer Xenograft Model

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)p-value
Vehicle Control-Oral0-
Compound A50 mg/kg, dailyOral65<0.01
Cisplatin5 mg/kg, weeklyIntraperitoneal48<0.05

Table 2: Body Weight Changes in A549 Xenograft Model

Treatment GroupMean Body Weight Change (%)
Vehicle Control+2.5
Compound A-1.8
Cisplatin-8.2

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 PI3K/AKT/mTOR Pathway cluster_3 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Anilino-Pyrimidine Inhibitor Anilino-Pyrimidine Inhibitor Anilino-Pyrimidine Inhibitor->Receptor Tyrosine Kinase (RTK) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Targeted signaling pathway of anilino-pyrimidine kinase inhibitors.

A Tumor Cell Culture (e.g., A549) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Daily Dosing (e.g., Oral Gavage) D->E F Tumor Volume and Body Weight Measurement E->F F->E Repeat for Duration of Study G Data Analysis and Efficacy Evaluation F->G

Caption: Experimental workflow for in vivo tumor xenograft studies.

Experimental Protocols

In Vivo Tumor Xenograft Study
  • Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used. Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group). Compound A is administered orally once daily. Cisplatin is administered intraperitoneally once weekly. The vehicle control group receives the formulation vehicle orally.

  • Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2. Tumor growth inhibition is calculated at the end of the study.

  • Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of <0.05 is considered statistically significant.

Conclusion

The representative anilino-pyrimidine compound demonstrates significant in vivo antitumor efficacy in a lung cancer xenograft model, with a favorable toxicity profile compared to the standard chemotherapeutic agent, cisplatin. These findings highlight the therapeutic potential of this class of kinase inhibitors. Further in vivo studies are warranted to explore their efficacy in other cancer models and to optimize dosing and treatment schedules. The experimental protocols and workflows provided in this guide offer a standardized approach for the preclinical validation of similar targeted therapies.

Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. While the specific compound 2,6-dichloro-4-(1H-imidazol-2-yl)aniline is not extensively characterized in publicly available literature, its core structure, an imidazolyl aniline, is a key pharmacophore in a class of promising anticancer agents that target cyclin-dependent kinases (CDKs). This guide provides a comparative overview of well-characterized imidazole-based CDK inhibitors, using AZD5438 and SNS-032 as primary examples, to evaluate the therapeutic potential of this chemical class.

Introduction to Imidazole-Based CDK Inhibitors

Cyclin-dependent kinases are a family of enzymes crucial for regulating the cell cycle and gene transcription.[1] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Imidazole-based compounds have emerged as a versatile scaffold for designing potent CDK inhibitors.

AZD5438 is a potent inhibitor of CDK1, CDK2, and CDK9, with a 4-(1-isopropyl-2-methylimidazol-5-yl) pyrimidine core.[3] SNS-032 (BMS-387032) is another potent inhibitor targeting CDK2, CDK7, and CDK9.[4][5] Both compounds feature a heterocyclic system that includes an imidazole or a related nitrogen-containing ring, which is crucial for their binding to the ATP pocket of the kinases.

Comparative Efficacy: In Vitro Kinase Inhibition

The therapeutic potential of a kinase inhibitor is largely determined by its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater potency.

CompoundCDK9 IC50 (nM)CDK2 IC50 (nM)CDK7 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)
AZD5438 20[6][7]6[6][7]Sub-micromolar[8]16[6][7]>1000[3]
SNS-032 4[4][5]38[5]62[5]480[5]925[5]

As the data indicates, both compounds are potent inhibitors of CDK9, a key regulator of transcription.[1][9] SNS-032 demonstrates higher potency for CDK9 compared to AZD5438. However, both compounds also inhibit other CDKs, highlighting the ongoing challenge of achieving complete selectivity in kinase inhibitor design.

The CDK9 Signaling Pathway in Cancer

CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[10] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those that promote cell survival and proliferation, such as MCL-1 and MYC.[11][12] In many cancers, there is a dependency on the continuous transcription of these short-lived proteins, making CDK9 an attractive therapeutic target.[1][11] By inhibiting CDK9, compounds like AZD5438 and SNS-032 can suppress the expression of these key survival proteins, leading to apoptosis in cancer cells.[13][14]

CDK9_Signaling_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription mRNA mRNA (e.g., MYC, MCL-1) Transcription->mRNA Proteins Pro-survival Proteins mRNA->Proteins Translation CellSurvival Cancer Cell Survival & Proliferation Proteins->CellSurvival Inhibitor Imidazole-based CDK9 Inhibitor Inhibitor->PTEFb Inhibition

Caption: Simplified CDK9 signaling pathway in cancer and the point of intervention for imidazole-based inhibitors.

Experimental Protocols

In Vitro CDK9 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK9.

Objective: To determine the IC50 value of a test compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)

  • ATP solution

  • Peptide substrate for CDK9

  • Test compound (e.g., AZD5438, SNS-032) dissolved in DMSO

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 100 nL) of the diluted compound to the wells of a 384-well plate.

  • Add the CDK9/Cyclin T1 enzyme solution to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116 colorectal cancer cells)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the GI50 value.

Experimental Workflow

The evaluation of a potential therapeutic agent follows a structured workflow, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow cluster_0 Compound Development cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies cluster_3 Clinical Development A Design & Synthesis of Imidazole Derivatives B Biochemical Assays (e.g., Kinase Inhibition) A->B C Cell-based Assays (e.g., Cell Viability, Apoptosis) B->C D Animal Models (e.g., Xenograft Studies) C->D E Pharmacokinetics & Toxicology D->E F Clinical Trials (Phase I, II, III) E->F

Caption: A generalized workflow for the development of imidazole-based kinase inhibitors.

Conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.